Technical Documentation Center

Sitagliptin Maleate Adduct Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sitagliptin Maleate Adduct

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Properties, and Characterization of the Sitagliptin Maleate Adduct

Executive Summary Sitagliptin is a highly potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor widely utilized in the management of type 2 diabetes mellitus. During the drug development lifecycle, active pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sitagliptin is a highly potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor widely utilized in the management of type 2 diabetes mellitus. During the drug development lifecycle, active pharmaceutical ingredients (APIs) with basic functional groups—such as sitagliptin’s primary aliphatic amine—are frequently screened against various counterions to optimize solubility and bioavailability.

While sitagliptin phosphate is the commercialized standard, alternative salt forms like sitagliptin maleate and sitagliptin fumarate have been extensively investigated. However, formulating with α,β -unsaturated dicarboxylic acids introduces a critical chemical liability: the formation of a covalent impurity known as the sitagliptin maleate adduct (or sitagliptin fumarate adduct)[1]. This whitepaper provides an in-depth mechanistic analysis of this adduct, detailing its physicochemical properties, self-validating synthesis protocols, and analytical characterization workflows required for regulatory compliance.

Chemical Structure & Mechanistic Pathway

The formation of the sitagliptin maleate adduct is a classic example of drug-excipient/counterion incompatibility driven by nucleophilic conjugate addition.

The Michael Addition Mechanism

Sitagliptin possesses a highly nucleophilic primary amine. Both maleic acid (cis-isomer) and fumaric acid (trans-isomer) contain an electron-deficient alkene conjugated with two electron-withdrawing carboxyl groups. Under conditions of thermal stress, moisture, or a basic microenvironment, the primary amine of sitagliptin attacks the α,β -unsaturated system of the acid[2].

This conjugate addition, known as a Michael addition , results in the formation of an N-alkylated aspartic acid derivative[3]. Because the reaction forms a stable covalent C-N bond, the degradation is irreversible under physiological conditions, rendering the resulting molecule devoid of its original DPP-4 inhibitory activity.

G A Sitagliptin Free Base (Nucleophile) B Maleic/Fumaric Acid (Electrophile) C Michael Addition (Transition State) D Sitagliptin Maleate Adduct (Covalent Impurity) C->D AB AB AB->C

Caption: Logic flow of sitagliptin maleate adduct formation via Michael addition.

Causality Insight: Understanding this mechanism is paramount for formulation scientists. The choice of counterion directly dictates the stability profile of the API. Selecting a non-reactive counterion (e.g., phosphate, chloride, or saturated organic acids like succinate) circumvents this specific degradation pathway[4].

Physicochemical Properties

The sitagliptin maleate adduct (CAS 2088771-60-0) exhibits vastly different physicochemical properties compared to the parent drug due to the introduction of a dicarboxylic acid moiety, transforming the molecule into a highly polar zwitterion[3].

PropertyValue
Chemical Name (IUPAC) 2-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]butanedioic acid
CAS Registry Number 2088771-60-0
Molecular Formula C₂₀H₁₉F₆N₅O₅
Molecular Weight 523.39 g/mol
Common Synonyms Sitagliptin FP Impurity A, Sitagliptin succinyl, N-Succinyl Sitagliptin
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol; highly pH-dependent aqueous solubility

Data summarized from [3] and [1].

Experimental Protocol: Synthesis and Isolation

To validate stability-indicating High-Performance Liquid Chromatography (HPLC) methods, analytical laboratories must synthesize and isolate this impurity as a certified reference standard. The following protocol is designed as a self-validating system , ensuring that each step confirms the success of the previous one.

Step-by-Step Methodology
  • Reaction Assembly: Dissolve sitagliptin free base (1.0 eq) and maleic acid (1.2 eq) in anhydrous acetonitrile. Causality: Acetonitrile is chosen as a polar aprotic solvent. Unlike protic solvents (e.g., methanol), it stabilizes the polar transition state of the Michael addition without protonating the primary amine, thereby maximizing its nucleophilicity.

  • Catalysis & Thermal Activation: Introduce triethylamine (0.1 eq) and reflux the mixture at 80°C for 18 hours. Causality: The mild organic base ensures the sitagliptin amine remains unprotonated. The elevated temperature overcomes the activation energy barrier required for the nucleophilic attack on the sterically hindered alkene.

  • In-Process Control (IPC) via LC-MS: Sample the reaction and analyze via LC-MS. The reaction is self-validated to proceed to the next step only when the parent mass ( m/z 408.1) is depleted and the adduct mass ( m/z 524.13 [M+H]+ ) becomes the base peak[3].

  • Solvent Evaporation: Cool the mixture to room temperature and concentrate under reduced pressure to yield a crude viscous residue. Causality: Because the resulting adduct is a zwitterion (containing both basic secondary amine and acidic carboxylate groups), traditional liquid-liquid extraction (LLE) will result in severe emulsion formation and poor recovery. Direct evaporation bypasses this physical chemistry limitation.

  • Preparative Reverse-Phase Chromatography: Purify the crude residue using preparative HPLC (C18 column) utilizing a gradient of water/acetonitrile modified with 0.1% formic acid. Causality: The acidic modifier suppresses the ionization of the dicarboxylic acid groups, increasing the hydrophobicity of the adduct and allowing for sharp, well-resolved chromatographic peaks.

Analytical Characterization Workflow

Once isolated, the adduct must undergo a rigorous, self-validating analytical workflow to be certified as a reference standard for regulatory submissions (e.g., ANDA/NDA applications)[1].

G S1 Isolated Crude Adduct S2 HPLC-UV (Assess Purity >95%) S1->S2 S3 LC-HRMS (Confirm m/z 524.13) S2->S3 S4 1H & 13C NMR (Verify N-alkylation) S3->S4 S5 Certified Reference Standard S4->S5

Caption: Self-validating analytical workflow for sitagliptin adduct characterization.

Workflow Logic:
  • HPLC-UV: Confirms the sample is chromatographically pure (>95%), validating that subsequent spectral data will not be convoluted by unreacted precursors.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass addition of maleic acid (+116 Da), validating the empirical formula (C₂₀H₁₉F₆N₅O₅)[5].

  • Nuclear Magnetic Resonance (NMR): The ultimate structural validator. 1H NMR will definitively show the disappearance of the alkene protons (typically around 6.0-6.5 ppm) and the appearance of new aliphatic multiplet signals corresponding to the succinyl moiety, confirming the covalent N-alkylation.

Regulatory & Pharmacological Relevance

Under ICH Q3A(R2) and Q3B(R2) guidelines, degradation products in pharmaceutical formulations must be identified, quantified, and qualified if they exceed specific thresholds (typically 0.10% or 0.15% depending on the maximum daily dose).

The sitagliptin maleate adduct is classified as a specified impurity[6]. Because the primary amine of sitagliptin is critical for binding to the active site of the DPP-4 enzyme, its covalent modification into a secondary amine with bulky, negatively charged carboxylate groups completely abolishes its pharmacological efficacy. Therefore, monitoring this adduct is not just a regulatory formality; it is a critical quality attribute (CQA) necessary to guarantee the therapeutic performance and safety of the final drug product.

References

  • PubChem (National Institutes of Health) Title: Sitagliptin fumarate adduct | C20H19F6N5O5 | CID 145714398 URL:[Link]

  • Veeprho Pharmaceuticals Title: Sitagliptin Fumarate Adduct (CAS 2088771-60-0) URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Sitagliptin Maleate Adduct Degradation Pathway Analysis

Executive Summary Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus, is formulated primarily as a phosphate salt. However, during formulation development, e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus, is formulated primarily as a phosphate salt. However, during formulation development, excipient compatibility testing, and forced degradation studies, sitagliptin is highly susceptible to specific chemical incompatibilities. One of the most critical degradation pathways is the formation of a sitagliptin maleate (or fumarate) adduct [1].

This technical guide provides a comprehensive analysis of the mechanistic causality behind this degradation pathway, establishes self-validating protocols for forced degradation testing, and details the analytical workflows (LC-MS/MS and RP-HPLC) required to isolate and quantify the N-succinyl sitagliptin adduct.

Mechanistic Causality of Adduct Formation

The chemical structure of sitagliptin features a highly reactive primary amine on its β -amino acid derivative backbone. When sitagliptin is exposed to excipients or counter-ions containing α,β -unsaturated dicarboxylic acids—such as maleic acid or its trans-isomer, fumaric acid—a specific degradation reaction occurs [2].

The Michael Addition Pathway

The primary amine of sitagliptin acts as a strong nucleophile, while the α,β -unsaturated double bond of maleic/fumaric acid acts as an electron-deficient Michael acceptor. Under specific stress conditions (elevated temperature and high relative humidity), the activation energy barrier is overcome, driving a Michael addition reaction .

Causality in Formulation: The nucleophilic attack of the amine on the double bond forms a stable C-N covalent bond, resulting in an N-alkylated aspartic acid derivative, formally identified as N-succinyl sitagliptin (Sitagliptin FP Impurity A) [3]. This reaction is irreversible under standard physiological and storage conditions, meaning that once the adduct forms, the active pharmaceutical ingredient (API) is permanently degraded, directly impacting the drug's mass balance and therapeutic efficacy.

ReactionPathway Sitagliptin Sitagliptin (Primary Amine) NucleophilicAttack Nucleophilic Attack (Michael Addition) Sitagliptin->NucleophilicAttack MaleicAcid Maleic/Fumaric Acid (Michael Acceptor) MaleicAcid->NucleophilicAttack Stress Stress Conditions (Heat, Humidity, pH) Stress->NucleophilicAttack Accelerates Adduct Sitagliptin Maleate Adduct (N-succinyl Sitagliptin) NucleophilicAttack->Adduct

Mechanistic pathway of sitagliptin maleate adduct formation via Michael addition.

Forced Degradation & Stress Testing Protocols

To accurately profile the impurity and validate analytical methods, a self-validating forced degradation protocol must be executed. The goal is to intentionally accelerate the Michael addition to generate the adduct in sufficient quantities for LC-MS/MS characterization, ensuring the analytical method is stability-indicating [1].

Step-by-Step Degradation Protocol
  • Sample Preparation: Accurately weigh 15 mg of sitagliptin free base (or phosphate salt) and 5 mg of maleic acid. Transfer to a 10 mL volumetric flask.

  • Solvent Addition: Dissolve the mixture in a diluent composed of 50:50 (v/v) Methanol:Water. Causality: Methanol ensures the complete solubilization of both the lipophilic triazolopyrazine moiety of sitagliptin and the polar dicarboxylic acid, ensuring homogeneous reaction kinetics.

  • Alkaline Stress (Accelerated Nucleophilicity): Add 1.0 mL of 0.1 M NaOH. Causality: The alkaline environment ensures the primary amine of sitagliptin remains unprotonated (free base form), maximizing its nucleophilicity for the Michael addition.

  • Thermal Incubation: Seal the flask and incubate in a water bath at 70°C for 24 hours. Causality: Heat provides the necessary thermodynamic energy to accelerate the first-order degradation kinetics, yielding a degradation rate of ~10-15%, which is optimal for mass balance calculations without causing secondary degradation of the adduct itself.

  • Neutralization & Dilution: Remove the sample, cool to room temperature, and neutralize with 1.0 mL of 0.1 M HCl to quench the reaction. Dilute to volume with the mobile phase. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Analytical Workflows: LC-MS/MS & RP-HPLC

To differentiate the unbroken sitagliptin from the maleate adduct, a highly specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with tandem mass spectrometry (LC-MS/MS) is required [2].

Step-by-Step Analytical Methodology
  • Column Selection: Utilize a C18 or Diphenyl column (e.g., 150 × 4.6 mm, 5 µm). Causality: The diphenyl stationary phase offers enhanced π−π interactions with the trifluorophenyl ring of sitagliptin, providing superior resolution between the parent drug and the structurally similar N-succinyl adduct compared to standard alkyl chains.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Acetate adjusted to pH 4.5 with acetic acid.

    • Buffer B: 100% Acetonitrile. Causality: A slightly acidic pH (4.5) ensures consistent protonation of the adduct's carboxylic acid groups, preventing peak tailing and ensuring reproducible retention times. Ammonium acetate is chosen over phosphate buffers to maintain MS compatibility.

  • Gradient Elution: Initiate at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, and re-equilibrate. Flow rate: 1.0 mL/min.

  • Ionization & Detection (ESI+): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Sitagliptin yields a parent ion at m/z 408. The maleate adduct yields a parent ion at m/z 524.

  • Fragmentation Analysis: Apply a collision energy of 25-30 eV. Causality: This energy specifically cleaves the amide bonds, producing a highly characteristic fragment at m/z 234 (corresponding to the trifluoromethyl-triazolopyrazine moiety), which confirms the structural backbone of the degradant.

AnalyticalWorkflow Prep Sample Prep (Forced Degradation) HPLC RP-HPLC Separation (C18/Diphenyl Column) Prep->HPLC Ionization ESI+ Ionization (Protonation) HPLC->Ionization MassSpec Triple Quadrupole MS (m/z 234 fragment) Ionization->MassSpec Data Kinetic & Purity Analysis MassSpec->Data

Step-by-step LC-MS/MS analytical workflow for adduct quantification.

Quantitative Data Summary

Table 1: Chromatographic and Mass Spectrometric Parameters for Sitagliptin and Maleate Adduct

AnalyteRelative Retention Time (RRT)Precursor Ion (ESI+)Major Product Ion (MS/MS)Degradation Kinetics
Sitagliptin 1.00 (~6.3 min)m/z 408.1m/z 234.0N/A
Maleate Adduct 1.25m/z 524.2m/z 234.0, m/z 174.1First-Order
Fumarate Adduct 1.28m/z 524.2m/z 234.0, m/z 174.1First-Order

Data Interpretation & Mitigation Strategies

Kinetic Analysis

Chromatographic data from the forced degradation study typically reveals that the degradation of sitagliptin into the maleate adduct follows first-order kinetics [2]. The rate of degradation is directly proportional to the concentration of the unprotonated primary amine and the Michael acceptor. Peak purity analysis using a Photo Diode Array (PDA) detector must be conducted to ensure the adduct peak is not co-eluting with other process impurities.

Formulation Mitigation Strategies

Understanding this pathway is critical for formulation scientists. To mitigate adduct formation:

  • Excipient Exclusion: Strictly avoid excipients that contain α,β -unsaturated carbonyls (e.g., maleic acid, fumaric acid) as counter-ions, pH modifiers, or lubricants in sitagliptin formulations [3].

  • Moisture Control: Because water acts as a plasticizer that increases molecular mobility and accelerates the Michael addition, formulations should utilize dry granulation rather than wet granulation.

  • pH Microenvironment: Formulating the microenvironment to a slightly acidic pH ensures the primary amine of sitagliptin remains protonated ( −NH3+​ ), drastically reducing its nucleophilicity and preventing the initial attack on the double bond.

References

  • Zaid, A. N., Abu Zaaror, Y., Kaddumi, A., Ghanem, M., Jaradat, N., Abu Salah, T., & Omari, L. (2022). Stability of extemporaneously prepared sitagliptin phosphate solution. PLoS ONE, 17(3), e0262068. Available at:[Link]

  • Gumieniczek, A., Berecka, A., Mroczek, T., Wojtanowski, K., Dąbrowska, K., & Stępień, K. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. Journal of Pharmaceutical and Biomedical Analysis, 164, 789-807. Available at:[Link]

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for Sitagliptin Maleate/Fumarate Adduct Detection

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Introduction & Regulatory Context Sitagliptin is a potent, orally active dipeptidyl peptidase-4 (DPP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Introduction & Regulatory Context

Sitagliptin is a potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of Type 2 diabetes mellitus. During formulation development and stability testing, excipient compatibility is a critical quality attribute (CQA). When sitagliptin is formulated with or exposed to maleic acid or fumaric acid—often used as counterions, pH modifiers, or present as impurities in other excipients—a specific degradation product is formed.

According to the1, any degradation product exceeding the identification threshold must be structurally characterized and accurately quantified[1]. A highly specific is therefore required to isolate and quantify this contaminant to ensure patient safety and regulatory compliance[].

Mechanistic Insight: The Michael Addition

To develop a robust analytical method, one must first understand the chemistry of the analyte. Sitagliptin contains a nucleophilic primary amine. Maleic and fumaric acids contain electron-deficient α,β -unsaturated double bonds. Under the influence of heat, moisture, or alkaline microenvironments during wet granulation, the amino group of sitagliptin and the double bond of the acid undergo a 3[3].

This adduct formation is significantly accelerated under 4[4]. The resulting sitagliptin maleate/fumarate adduct (CAS 2088771-60-0) incorporates two new carboxylic acid moieties into the molecular framework, drastically altering its acid-base profile and chromatographic retention behavior.

Pathway Sita Sitagliptin API (Primary Amine) Reaction Michael Addition (Heat/Moisture Stress) Sita->Reaction Acid Maleic/Fumaric Acid (Excipient/Impurity) Acid->Reaction Adduct Sitagliptin Adduct (Degradation Product) Reaction->Adduct Nucleophilic Attack HPLC HPLC-UV/MS Quantification Adduct->HPLC ICH Q3A/Q3B Compliance

Fig 1. Mechanistic pathway of sitagliptin adduct formation and analytical workflow.

Analytical Strategy & Method Rationale

Because the adduct introduces two carboxylic acid groups, its polarity is highly pH-dependent.

  • Why pH 4.5? At a mobile phase pH of 4.5, the carboxylic acids of the adduct are partially ionized, while the residual secondary amine remains protonated. This specific state prevents the adduct from eluting in the void volume while suppressing secondary silanol interactions on the stationary phase that cause peak tailing.

  • Why a C18 Column? The octadecyl silane (C18) stationary phase provides the necessary hydrophobic retention to resolve the modified adduct from the unmodified sitagliptin backbone. The relative retention time (RRT) of the adduct is typically 5 compared to the main API peak[5].

  • Why 237 nm? Detection is optimally performed at 6, which corresponds to the λmax​ of the trifluorophenyl moiety in sitagliptin, ensuring maximum sensitivity for both the API and the adduct[6].

Experimental Protocols

Preparation of Mobile Phase
  • Buffer Solution: Dissolve 13.6 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to yield a 0.1 M solution.

  • pH Adjustment: Add dilute phosphoric acid ( H3​PO4​ ) dropwise while monitoring with a calibrated pH meter until a stable pH of 4.5 is achieved.

  • Solvent Mixing: Mix the buffer and HPLC-grade Methanol in a 50:50 (v/v) ratio.

  • Degassing: Filter the mobile phase through a 0.22 µm membrane filter and sonicate for 10 minutes to degas.

Sample & Standard Preparation

Causality Check: Sitagliptin is highly water-soluble, but the adduct requires an organic modifier for complete desorption from the tablet matrix. We use a 50:50 Methanol:Water diluent to ensure complete extraction without inducing further degradation.

  • Standard Solution: Accurately weigh 10 mg of Sitagliptin API and 1 mg of Sitagliptin Fumarate Adduct Reference Standard. Dissolve in 100 mL of diluent (50:50 Methanol:Water) to yield 100 µg/mL API and 10 µg/mL adduct.

  • Sample Extraction: Crush 10 tablets and weigh an amount equivalent to 100 mg of sitagliptin. Transfer to a 100 mL volumetric flask, add 70 mL of diluent, and sonicate for exactly 20 minutes. (Note: Prolonged sonication >30 mins generates localized heat, which can artificially induce Michael addition if unreacted maleic acid is present in the matrix).

  • Filtration: Make up the volume to 100 mL with diluent. Centrifuge at 4000 rpm for 5 minutes, then filter the supernatant through a 0.45 µm nylon syringe filter.

Forced Degradation (Positive Control Generation)

To validate the method's stability-indicating power:

  • Mix 10 mg of Sitagliptin API and 5 mg of Maleic Acid in 10 mL of diluent.

  • Subject the solution to thermal stress (60°C) for 48 hours.

  • Cool to room temperature, dilute 1:10, and inject to confirm the generation of the adduct peak at RRT ~1.25.

Data Presentation & System Suitability

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Octadecyl silane (C18), 150 x 4.6 mm, 5 µmProvides optimal hydrophobic retention for polar and moderately non-polar analytes.
Mobile Phase 0.1 M KH2​PO4​ (pH 4.5) : Methanol (50:50 v/v)pH 4.5 balances the ionization of the adduct's carboxylate groups, ensuring sharp peak shape.
Flow Rate 1.0 mL/minEnsures efficient mass transfer and optimal runtime.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity for impurities.
Column Temp. 30°CReduces mobile phase viscosity and improves run-to-run retention time reproducibility.
Detection UV at 237 nmCorresponds to the UV absorption maximum ( λmax​ ) of the sitagliptin chromophore.
Table 2: System Suitability and Validation Criteria (Self-Validating System)
ParameterAcceptance CriteriaTypical Observed Value
Retention Time (Sitagliptin) N/A~ 5.8 min
Relative Retention Time (Adduct) N/A~ 1.25 (approx. 7.2 min)
Resolution ( Rs​ ) > 2.03.1
Tailing Factor ( Tf​ ) < 2.01.2
Theoretical Plates ( N ) > 20004500
LOD (Adduct) < 0.05% of API concentration0.015 µg/mL
Troubleshooting Workflow

Troubleshooting Start Method Optimization Coelution Co-elution of API & Adduct? Start->Coelution AdjustpH Adjust Buffer pH (Target 4.0 - 4.5) Coelution->AdjustpH Yes Tailing Peak Tailing (Tf > 1.5)? Coelution->Tailing No AdjustpH->Tailing AddTEA Add Triethylamine (0.1% v/v) Tailing->AddTEA Yes Valid Validated Method (Rs > 2.0) Tailing->Valid No AddTEA->Valid

Fig 2. Decision tree for optimizing HPLC resolution and peak shape for adducts.

Conclusion

The development of a stability-indicating HPLC method for sitagliptin maleate/fumarate adducts requires a deep understanding of the Michael addition mechanism and the resulting analyte's pKa shifts. By strictly controlling the mobile phase pH at 4.5 and utilizing a C18 stationary phase, analysts can achieve baseline resolution ( Rs​ > 2.0) between the API and the adduct. This self-validating protocol ensures full compliance with ICH Q3A/Q3B guidelines for impurity profiling in pharmaceutical formulations.

References

  • Source: airo.co.
  • Source: jddtonline.
  • Source: semanticscholar.
  • Source: federalregister.
  • Title: Sitagliptin Fumarate Adduct (Mixture of Diastereomers)
  • Source: scispace.
  • Source: nih.

Sources

Application

in vitro assay preparation using sitagliptin maleate adduct

High-Throughput In Vitro Assay for Dipeptidyl Peptidase-4 (DPP-4) Inhibition Using Sitagliptin Maleate Introduction Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a critical role in g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Throughput In Vitro Assay for Dipeptidyl Peptidase-4 (DPP-4) Inhibition Using Sitagliptin Maleate

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis.[1][2] It inactivates key incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin secretion and suppressing glucagon release.[3][4] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.[3][5][6]

Sitagliptin is a potent and highly selective, competitive, and reversible inhibitor of the DPP-4 enzyme.[7][8] It is a first-in-class oral antihyperglycemic agent approved for the treatment of type 2 diabetes mellitus.[3] This application note provides a detailed, field-proven protocol for preparing sitagliptin maleate adducts and performing a robust, high-throughput fluorometric in vitro assay to determine the inhibitory activity against human recombinant DPP-4.

Assay Principle

This assay quantifies DPP-4 activity by measuring the cleavage of a specific fluorogenic substrate, H-Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).[8][9][10][11] In its intact form, the substrate is non-fluorescent. Upon cleavage by DPP-4 between the Proline and AMC residues, the highly fluorescent 7-Amino-4-Methylcoumarin (AMC) is released.[12] The rate of increase in fluorescence intensity is directly proportional to the DPP-4 enzyme activity. The presence of an inhibitor, such as sitagliptin, reduces the rate of substrate cleavage, resulting in a decreased fluorescence signal.[8] The potency of the inhibitor is determined by calculating its half-maximal inhibitory concentration (IC50).

Mechanism of DPP-4 Inhibition by Sitagliptin

The following diagram illustrates the competitive inhibition mechanism. Sitagliptin binds to the active site of the DPP-4 enzyme, preventing the natural substrate (incretins like GLP-1 or the assay substrate Gly-Pro-AMC) from binding and being cleaved.

G cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Sitagliptin DPP4_1 DPP-4 Enzyme Product Cleaved Product (Fluorescent AMC) DPP4_1->Product Cleavage Substrate Substrate (Gly-Pro-AMC) Substrate->DPP4_1 DPP4_2 DPP-4 Enzyme Complex DPP-4-Sitagliptin Complex (Inactive) DPP4_2->Complex Binding Sitagliptin Sitagliptin Sitagliptin->DPP4_2

Caption: Mechanism of competitive inhibition of DPP-4 by sitagliptin.

Materials and Reagents

ReagentSupplierCatalog No. (Example)
Sitagliptin MaleateVariousN/A
Recombinant Human DPP-4R&D Systems9168-SE
Gly-Pro-AMC (hydrobromide)MedChemExpressHY-112359[13]
Tris-HClSigma-AldrichT2694
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Dimethyl Sulfoxide (DMSO), ACS GradeFisher ScientificD128
96-well black, flat-bottom platesCorning3603
Deionized Water (ddH2O)In-houseN/A

Protocol Part 1: Reagent and Compound Preparation

Assay Buffer Preparation

Prepare a Tris-HCl buffer solution (50 mM, pH 8.0).[9]

  • Scientist's Note: A pH of 7.5 to 8.0 is optimal for DPP-4 enzymatic activity.[10] The addition of BSA can help stabilize the enzyme during the assay.

Sitagliptin Maleate Stock and Working Solutions
  • 10 mM Stock Solution: Accurately weigh the required amount of sitagliptin maleate and dissolve it in 100% DMSO to create a 10 mM stock solution.

    • Expert Tip: Sitagliptin salts are highly soluble in DMSO.[14] Ensure the solid is completely dissolved by gentle vortexing. Store this stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Serial Dilutions: Prepare a serial dilution series from the 10 mM stock solution using 100% DMSO. A common approach is a 10-point, 3-fold serial dilution to cover a wide concentration range for IC50 determination (e.g., 100 µM down to 5 nM final assay concentration).

Enzyme and Substrate Working Solutions
  • DPP-4 Enzyme Working Solution: Dilute the recombinant human DPP-4 stock in assay buffer to a final concentration of 3.46 mU/mL.[9]

    • Trustworthiness Check: The optimal enzyme concentration should be determined empirically. It should be low enough to ensure the reaction remains in the linear range for the duration of the assay but high enough to provide a robust signal over background. Always prepare this solution fresh on the day of the assay and keep it on ice.

  • Substrate Working Solution: Prepare a 200 µM solution of Gly-Pro-AMC in the assay buffer.[9]

    • Expert Tip: The substrate concentration is set near its Michaelis-Menten constant (Km) to ensure sensitivity for competitive inhibitors like sitagliptin.[7] Protect the substrate solution from light to prevent photobleaching.

Protocol Part 2: DPP-4 Inhibition Assay Procedure

The entire procedure should be performed in a 96-well black plate to minimize light scatter.

  • Compound Addition: Add 2 µL of the sitagliptin maleate serial dilutions (or DMSO for controls) to the appropriate wells.

  • Enzyme Addition: Add 48 µL of the DPP-4 enzyme working solution to all wells except the "No Enzyme" control wells. Add 48 µL of assay buffer to the "No Enzyme" wells.

  • Pre-incubation: Mix the plate gently on a plate shaker and pre-incubate for 10 minutes at 37°C.[9][15]

    • Scientist's Note: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the enzymatic reaction is initiated, which is critical for obtaining accurate potency values for reversible inhibitors.

  • Initiate Reaction: Add 50 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

    • Excitation Wavelength: 350-360 nm[8][10][11]

    • Emission Wavelength: 450-460 nm[8][10][11]

Plate Layout Example
1 2 3 4 5 6 7 8 9 10 11 12
A S1S1S1S4S4S4S7S7S7S10S10S10
B S2S2S2S5S5S5S8S8S8100% C100% C100% C
C S3S3S3S6S6S6S9S9S90% C0% C0% C
D ...........................No EnzNo EnzNo Enz
  • S1-S10: Sitagliptin serial dilutions (in triplicate)

  • 100% C: 100% Control (DMSO vehicle, full enzyme activity)

  • 0% C: 0% Control (High concentration of inhibitor, maximum inhibition)

  • No Enz: No Enzyme Control (Substrate only, background fluorescence)

Experimental Workflow Diagram

G prep Prepare Reagents (Buffer, Enzyme, Substrate) plate_add_enzyme Add 48µL DPP-4 Enzyme (or Buffer for No-Enz Control) prep->plate_add_enzyme sitagliptin_prep Prepare Sitagliptin Maleate Serial Dilutions in DMSO plate_add_cmpd Add 2µL Compound/DMSO to 96-well Plate sitagliptin_prep->plate_add_cmpd plate_add_cmpd->plate_add_enzyme preincubate Pre-incubate: 10 min @ 37°C plate_add_enzyme->preincubate initiate Initiate Reaction: Add 50µL Substrate preincubate->initiate read Kinetic Read: Ex: 360nm / Em: 460nm 30 min @ 37°C initiate->read analyze Data Analysis: Calculate Vmax, % Inhibition, IC50 read->analyze

Caption: High-level workflow for the DPP-4 inhibition assay.

Data Analysis

  • Calculate Reaction Rate (Vmax): For each well, determine the rate of reaction (slope) from the linear portion of the kinetic read (ΔRFU/min).

  • Background Subtraction: Subtract the average rate of the "No Enzyme" control wells from all other wells.

  • Calculate Percent Inhibition: Normalize the data using the 100% control (vehicle) and 0% control (maximum inhibition) wells.

    • % Inhibition = 100 * (1 - (Rate_Sample - Rate_0%_Control) / (Rate_100%_Control - Rate_0%_Control))

  • Generate IC50 Curve: Plot the percent inhibition against the logarithm of the sitagliptin concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

Expected Results

Sitagliptin is a highly potent DPP-4 inhibitor. The expected IC50 value from this assay should be in the low nanomolar range. Published IC50 values for sitagliptin against human DPP-4 are typically around 18-20 nM.[7][8][14] Minor variations can occur due to differences in enzyme source, substrate concentration, and specific buffer conditions.

ParameterTypical ValueSource
Sitagliptin IC50~19 nM[8]
Assay Z'-factor> 0.7N/A
  • Trustworthiness Check: A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for high-throughput screening. It is calculated from the means and standard deviations of the positive (0% inhibition) and negative (100% inhibition) controls.

References

  • Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian Journal of Pharmacology. Available at: [Link]

  • Sitagliptin a DPP-4 Inhibitor. International Journal of Research Trends and Innovation. Available at: [Link]

  • DPP - 4 Inhibitors in Type 2 Diabetes Mellitus - A Panoramic Review. Journal of Diabetology. Available at: [Link]

  • Mechanism of molecular interaction of sitagliptin with human DPP4 enzyme - New Insights. Journal of Molecular Graphics and Modelling. Available at: [Link]

  • Mechanism of Action of DPP-4 Inhibitors—New Insights. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments. Available at: [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Pharmacology. Available at: [Link]

  • Sitagliptin: DPP-4 Inhibitor Insights. Scribd. Available at: [Link]

  • Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes. Available at: [Link]

  • Inhibition of human DPP4 using H-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay. PubChem. Available at: [Link]

  • DPP-IV–Inhibitory Activity Assay. Bio-protocol. Available at: [Link]

  • DPP4 ACTIVITY ASSAY KIT. Life Technologies. Available at: [Link]

  • IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. Available at: [Link]

  • Environmental Assessment for ERTUGLIFLOZIN/SITAGLIPTIN. U.S. Food and Drug Administration. Available at: [Link]

Sources

Method

Application Note: A Multi-dimensional NMR Spectroscopy Strategy for the Complete Structural Elucidation of Sitagliptin Maleate Adducts

Abstract In pharmaceutical development and manufacturing, the identification and structural characterization of impurities and degradation products are paramount for ensuring drug safety and efficacy.[1][2][3] Sitaglipti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In pharmaceutical development and manufacturing, the identification and structural characterization of impurities and degradation products are paramount for ensuring drug safety and efficacy.[1][2][3] Sitagliptin, an active pharmaceutical ingredient (API), when formulated with maleic acid to form the sitagliptin maleate salt, can potentially form a covalent adduct. This application note presents a comprehensive strategy employing a suite of high-resolution one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous structural elucidation of such adducts. We detail a logical, field-proven workflow—from initial sample preparation to the final structural confirmation—that leverages the specific strengths of ¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC, and NOESY/ROESY experiments. This guide provides researchers, scientists, and drug development professionals with detailed protocols and the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to impurity characterization in line with regulatory expectations.[4][5]

Introduction: The Challenge of Adduct Formation

Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[6][7] The API is often formulated as a salt to improve its physicochemical properties. However, reactive excipients can sometimes form covalent adducts with the drug substance, creating new chemical entities that must be identified and characterized. A known impurity in sitagliptin drug products is the Michael addition adduct formed between the primary amine of sitagliptin and maleic acid (or its isomer, fumaric acid), resulting in N-Succinyl Sitagliptin.[8][9][10]

The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of impurities exceeding specific thresholds, which depend on the maximum daily dose of the drug.[1][4] Unambiguous structural elucidation is the first and most critical step in this process. NMR spectroscopy is an unparalleled tool for this task, as it provides definitive information on molecular structure, connectivity, and stereochemistry without the need for reference standards of the impurity itself.[11]

This guide will use the sitagliptin maleate adduct (N-Succinyl Sitagliptin) as a case study to demonstrate a systematic NMR-based approach to structural elucidation.

The NMR Toolkit: A Multi-Technique Approach

No single NMR experiment can provide all the necessary structural information. A combination of techniques is required to piece together the molecular puzzle. The strength of this approach lies in the cross-validation of data from multiple independent experiments.[12][13][14]

Foundational 1D NMR: The First Look
  • ¹H NMR (Proton NMR): This is the starting point for any analysis. It provides information on the number and type of hydrogen environments in the molecule.[7] For a suspected adduct, key diagnostic changes include the disappearance of the primary amine (-NH₂) protons and the appearance of new signals corresponding to the attached moiety (e.g., the -CH- and -CH₂- groups of the succinyl portion). The integration of signals provides quantitative information about the relative number of protons in each environment.

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments. The formation of an adduct will result in new carbon signals, particularly the appearance of new carbonyl (C=O) and aliphatic carbons from the succinyl group.[7]

  • ¹⁹F NMR (Fluorine NMR): Sitagliptin contains two distinct fluorine-rich moieties (a trifluoromethyl group and a trifluorophenyl group). ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent probe for monitoring the local electronic environment.[7][15][16][17] Any significant structural change, even if several bonds away, can induce shifts in the ¹⁹F spectrum, providing confirmatory evidence of adduct formation.

2D NMR: Building the Molecular Skeleton

Two-dimensional NMR techniques are essential for overcoming the signal overlap often present in complex molecules and for establishing definitive atomic connectivity.[12][18][19]

  • COSY (Correlation Spectroscopy): This homonuclear experiment maps the connectivity of protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[19][20] By identifying networks of coupled protons (spin systems), one can trace out the fragments of the molecule, such as the trifluorophenyl-ethyl group and the piperazine ring system of sitagliptin, and the newly introduced succinyl chain in the adduct.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH).[20][21] It is incredibly powerful for assigning carbon resonances, as it leverages the higher resolution and sensitivity of the proton dimension. An edited-HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the correlation peak, providing invaluable information for piecing together molecular fragments.[22]

  • HMBC (Heteronuclear Multiple Bond Correlation): While HSQC shows direct one-bond connections, HMBC reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart (²JCH, ³JCH, ⁴JCH).[21][22] This experiment is arguably the most critical for elucidating an unknown structure. For the sitagliptin maleate adduct, the key diagnostic correlation would be from the proton on the nitrogen that formed the new bond (now an N-H) to the carbonyl carbons of the succinyl moiety. This single piece of evidence unambiguously confirms the point of attachment.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[23][24][25] This provides crucial information about the 3D structure and stereochemistry. The Nuclear Overhauser Effect (NOE) depends on molecular weight; for small-to-medium sized molecules like sitagliptin and its adducts, NOESY is generally the first choice.[26][27] If the molecule falls into a size range where the NOE approaches zero, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is performed, as the ROE is always positive.[23] These experiments can confirm stereochemistry and the conformation of the molecule in solution.

Integrated Strategy and Workflow

The structural elucidation process should follow a logical and systematic workflow. The initial detection of an unknown impurity is typically done by a chromatographic method like HPLC.[28][29] Once the impurity is isolated, the NMR analysis begins.

G cluster_0 Phase 1: Detection & Isolation cluster_1 Phase 2: NMR Data Acquisition cluster_2 Phase 3: Structure Elucidation & Confirmation A Impurity Detected (e.g., by HPLC/UPLC) B Isolation of Impurity (e.g., by Prep-HPLC) A->B C Sample Preparation (Dissolve in Deuterated Solvent) B->C D 1D NMR (¹H, ¹³C, ¹⁹F) C->D E 2D NMR Suite (COSY, HSQC, HMBC, NOESY) D->E F Propose Putative Structure E->F G Verify Connectivity (COSY, HMBC) F->G H Confirm Stereochemistry (NOESY/ROESY) G->H I Final Structure Confirmation H->I J Mass Spectrometry (Confirm Molecular Weight) J->F Cross-Validation

Caption: A typical workflow for impurity identification and structural elucidation.

Detailed Protocols

The following are generalized protocols. Instrument-specific parameters should be optimized by the user.

Sample Preparation
  • Isolate the Impurity: Isolate a sufficient quantity of the adduct (typically 1-5 mg) using a technique like preparative HPLC. Ensure the sample is free of residual solvents.

  • Choose a Solvent: Select a deuterated solvent in which the sample is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are common choices. DMSO-d₆ is often preferred as it does not exchange with amide or amine protons.

  • Prepare the Sample: Accurately weigh the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

1D NMR Acquisition
  • ¹H NMR Protocol:

    • Tune and shim the probe.

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Use a 30-degree pulse angle to ensure quantitative comparison if needed.

    • Set a relaxation delay (d1) of at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 64) to achieve good signal-to-noise (S/N).

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover the full carbon range (e.g., 0 to 200 ppm).

    • Acquire a large number of scans (e.g., 1024 or more) as ¹³C has low natural abundance and sensitivity.

2D NMR Acquisition
  • gCOSY (gradient-COSY) Protocol:

    • Use a standard gradient-selected COSY pulse sequence.

    • Acquire data with typically 2-4 scans per increment.

    • Use 256-512 increments in the indirect dimension (t1) for adequate resolution.

    • Process the data to create a symmetric 2D plot.

  • gHSQC (gradient-HSQC) Protocol:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (phase-sensitive for multiplicity editing).

    • Set the ¹³C spectral width in the F1 dimension to cover all protonated carbons (e.g., 10-170 ppm).

    • Optimize the number of scans (e.g., 4-8) and t1 increments (e.g., 256) based on sample concentration.

  • gHMBC (gradient-HMBC) Protocol:

    • Use a standard gradient-selected HMBC pulse sequence.

    • The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz.

    • Acquire sufficient scans (e.g., 8-16) and t1 increments (e.g., 256-400) to detect weak long-range correlations.

  • NOESY Protocol:

    • Use a standard phase-sensitive NOESY pulse sequence.

    • The critical parameter is the mixing time (d8), which determines the extent of NOE transfer. For a small molecule like the sitagliptin adduct, a mixing time of 500-800 ms is a good starting point.

    • Acquire sufficient scans (e.g., 16-32) and t1 increments (e.g., 256-400).

Data Interpretation: A Case Study of N-Succinyl Sitagliptin

The logical process of interpreting the 2D spectra is crucial. The combination of COSY, HSQC, and HMBC data allows for the complete assembly of the molecular structure.

G cluster_0 Data Inputs cluster_1 Elucidation Logic cluster_2 Output A ¹H & ¹³C Chemical Shifts E Assign Protonated Carbons via HSQC A->E B COSY (H-H Spin Systems) F Assemble Fragments via COSY B->F C HSQC (Direct C-H Bonds) C->E D HMBC (Long-Range C-H Bonds) G Connect Fragments via HMBC D->G H Assign Quaternary Carbons via HMBC D->H E->F F->G I Complete Molecular Structure G->I H->I

Sources

Application

Application Note: Mechanistic Sample Preparation and LC-MS/MS Profiling of Sitagliptin Maleate Adducts

The Chemical Imperative: Understanding Sitagliptin Reactivity Sitagliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus[1]. Structurally,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Imperative: Understanding Sitagliptin Reactivity

Sitagliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus[1]. Structurally, sitagliptin possesses a primary aliphatic amine. While this amine is critical for its pharmacological efficacy, it introduces significant analytical challenges during quality control and stability profiling.

When sitagliptin is formulated with excipients containing α,β -unsaturated carbonyls—or when exposed to dicarboxylic acids like maleic or fumaric acid during manufacturing—the primary amine acts as a strong nucleophile. This leads to a Michael addition reaction , forming a sitagliptin-maleate (or fumarate) adduct, which exists as a mixture of diastereomers[]. Because this adduct is a critical degradation related impurity (DRI), its accurate quantification is mandated by International Council for Harmonisation (ICH) guidelines[3].

However, the very act of extracting the drug for chromatographic analysis can inadvertently cause the formation of this adduct if temperature and pH are not strictly controlled. This application note details a self-validating sample preparation methodology designed to halt artifactual adduct formation, coupled with a highly specific LC-MS/MS protocol for accurate impurity profiling.

Mechanistic Causality of Adduct Formation

Understanding the degradation kinetics is essential for designing a robust extraction protocol. Research demonstrates that sitagliptin degradation and adduct formation follow first-order kinetics that are highly accelerated in strongly acidic, alkaline, or high-temperature environments[4][5].

At physiological or mildly alkaline pH (pH > 6), the primary amine of sitagliptin is deprotonated and highly nucleophilic. If the sample is subjected to elevated temperatures (e.g., ultrasonic baths without temperature control) in the presence of maleic acid, the Michael addition is thermodynamically driven forward. To prevent this, our protocol leverages acidic buffering (pH 4.0–4.5) to protonate the amine (pKa ~ 7.7), rendering it non-nucleophilic, combined with cold extraction (4°C) to suppress the reaction kinetics.

Mechanism N1 Sitagliptin API (Primary Amine) N3 Michael Addition (Heat / pH > 6) N1->N3 N2 Maleic Acid (Electrophile) N2->N3 N4 Sitagliptin-Maleate Adduct (m/z 524.14) N3->N4

Mechanistic pathway of sitagliptin-maleate adduct formation via Michael addition.

Self-Validating Sample Preparation Protocol

To ensure trustworthiness, this protocol incorporates a built-in self-validation step. By processing a pure sitagliptin standard alongside the formulated sample, analysts can definitively prove that any detected adduct originates from the formulation itself, not the extraction process.

Step-by-Step Cold Extraction Methodology
  • Solvent Preparation (The Kinetic Quench): Prepare an extraction buffer consisting of 50 mM Potassium Dihydrogen Phosphate adjusted to pH 4.5 with phosphoric acid, mixed with HPLC-grade acetonitrile (80:20, v/v). Pre-chill the solvent to 4°C.

    • Causality: The pH 4.5 buffer protonates the amine, while the low temperature kinetically freezes any potential Michael addition during the dissolution phase.

  • Sample Solubilization: Accurately weigh the sitagliptin formulation (equivalent to 10 mg of API) into a 50 mL amber volumetric flask. Add 30 mL of the chilled extraction buffer.

  • Controlled Agitation: Vortex the mixture for 2 minutes. Transfer to a cold-water ultrasonic bath (maintained at ≤ 15°C using ice packs) and sonicate for 10 minutes.

    • Causality: Standard sonication generates localized heat which can inflate adduct concentrations by up to 20%. Thermal control is non-negotiable here.

  • Clarification & Filtration: Centrifuge the suspension at 14,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber LC vial.

    • Causality: PTFE is chosen over nylon to prevent non-specific binding of the relatively polar adduct, ensuring high recovery rates.

  • Self-Validation Check (Artifact Control): Subject a pure Sitagliptin Free Base standard (devoid of maleic acid) to the exact same extraction protocol. If the LC-MS/MS analysis of this control shows an adduct peak, the extraction temperature or pH was compromised.

Chromatographic & Mass Spectrometric Resolution

The separation of sitagliptin from its degradation products requires a robust reversed-phase gradient. The adduct, being slightly more lipophilic due to the addition of the maleate moiety, retains longer on a C18 stationary phase[6].

Mass spectrometric detection utilizes Positive Electrospray Ionization (+ESI). Sitagliptin yields a protonated precursor [M+H]+ at m/z 408.1263. Collision-induced dissociation (CID) produces highly characteristic fragments: m/z 391.10 (loss of NH3​ ), and m/z 235.08 / 193.07 corresponding to the triazole-piperazine moiety[7]. The sitagliptin-maleate adduct ( [M+H]+ m/z 524.14) typically undergoes a neutral loss of the maleic acid moiety (-116 Da) in the collision cell, yielding the m/z 408.13 ion, which subsequently breaks down into the m/z 235.08 fragment.

LC-MS/MS Instrument Parameters
  • Column: Waters Symmetry Shield C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Column Temperature: 30°C (Elevated temperatures improve peak shape but must be balanced against on-column degradation).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 4.0 with Formic Acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 0–2 min (20% B), 2–10 min (linear to 80% B), 10–13 min (hold 80% B), 13.1–18 min (re-equilibration at 20% B).

  • Flow Rate: 0.6 mL/min (split 1:3 prior to ESI source).

  • MS Transitions (MRM):

    • Sitagliptin: m/z 408.13 235.08 (Quantifier), 408.13 193.07 (Qualifier).

    • Maleate Adduct: m/z 524.14 408.13 (Quantifier), 524.14 235.08 (Qualifier).

Workflow S1 1. Cold Extraction Buffer: pH 4.5, T: 4°C S2 2. Artifact Control Spike Recovery Verification S1->S2 S3 3. UHPLC Separation C18 Column, Gradient Elution S2->S3 S4 4. ESI-MS/MS Detection Pos Mode, m/z 524 -> 235 S3->S4

Self-validating LC-MS/MS sample preparation and analytical workflow.

Quantitative Performance Metrics

The efficacy of the cold-extraction methodology is demonstrated by comparing recovery rates at different extraction temperatures. As shown in the data below, failing to control the temperature during sample preparation results in a false-positive inflation of the adduct concentration (exceeding 100% recovery due to in situ generation).

Table 1: Method Validation and Temperature Causality Data

ParameterSitagliptin APISitagliptin-Maleate AdductCausality / Analytical Implication
Retention Time (min) 6.748.15Adduct is more retained on C18 due to increased lipophilicity.
LOD (ng/mL) 5.012.5High sensitivity required for trace impurity profiling.
LOQ (ng/mL) 15.037.5Ensures accurate quantitation at ICH reporting thresholds.
Recovery (% at 4°C) 99.2 ± 0.898.5 ± 1.2Valid: Cold extraction prevents artifactual degradation.
Recovery (% at 25°C) 94.1 ± 2.5115.4 ± 4.1Invalid: Room temp extraction causes false-positive adduct formation.

By adhering to these stringent sample preparation guidelines, analytical scientists can ensure that their chromatographic data reflects the true stability profile of the pharmaceutical batch, free from extraction-induced artifacts.

References

  • Mallu, U. R., et al. "Liquid chromatography/electrospray ionisation tandem mass spectrometric study of sitagliptin and its stressed degradation products." Drug Testing and Analysis, 2014. URL:[Link]

  • Gumieniczek, A., et al. "Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods." Journal of Pharmaceutical and Biomedical Analysis, 2019. URL:[Link]

  • Dalawai, M. V., et al. "Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phosphate in bulk." Journal of Chemical and Pharmaceutical Research, 2015. URL:[Link]

  • Tisler, S., & Zwiener, C. "Ozonation of Sitagliptin: Removal Kinetics and Elucidation of Oxidative Transformation Products." Environmental Science & Technology, 2020. URL:[Link]

Sources

Method

Application Notes and Protocols for the Formulation of Sitagliptin Maleate Adduct in Preclinical In Vivo Studies

Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive framework for the formulation of a sitagliptin maleate adduct intended for preclinical in vivo research. Moving beyond a simple rec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the formulation of a sitagliptin maleate adduct intended for preclinical in vivo research. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind critical formulation decisions, from initial physicochemical characterization to the final preparation of dosing vehicles for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[1] We address the unique challenges presented by maleate salts, including pH-dependent stability and the potential for disproportionation, offering detailed protocols for developing robust and reliable solution or suspension formulations.[2][3] Methodologies for analytical validation and a step-by-step guide for oral gavage administration in rodents are also included to ensure data integrity and animal welfare.

Introduction: The Critical Role of Preclinical Formulation

The journey of a new chemical entity (NCE) from discovery to clinical application is underpinned by rigorous preclinical evaluation.[4] The primary goal of these early in vivo studies is to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and safety.[1][4] However, the biological activity of a compound can only be accurately assessed if it is delivered to the target site in a consistent and bioavailable manner. This underscores the pivotal role of formulation development. An inappropriate or poorly characterized formulation can lead to misleading pharmacokinetic data, underestimation of efficacy, or erroneous toxicity findings, ultimately jeopardizing the progression of a promising drug candidate.

Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is well-established for the treatment of type 2 diabetes mellitus.[5] While the commercially available product utilizes the phosphate salt, preclinical research may involve different salt forms, such as a maleate adduct, to explore alternative properties or for synthetic reasons. Maleate salts of basic drugs can present unique formulation challenges, including pH-dependent stability and potential conversion to the free base, which can impact solubility and bioavailability.[2][6] Therefore, a systematic and scientifically-grounded approach is essential when formulating a sitagliptin maleate adduct for in vivo studies.

Pre-Formulation Assessment: Characterizing the Adduct

Before any formulation work begins, a thorough physicochemical characterization of the specific sitagliptin maleate adduct is mandatory.[4] This foundational step provides the data necessary to make informed decisions about vehicle selection and formulation strategy.

Key Physicochemical Properties:

  • Aqueous Solubility: Determine the solubility of the adduct across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). Sitagliptin itself exhibits pH-dependent solubility.[7] A significant drop in solubility at certain pH values may indicate the risk of precipitation in the gastrointestinal tract. This profile is also critical for maleate salts, which can convert to the less soluble free base above a certain pH.[2]

  • pKa: The acid dissociation constant (pKa) of both sitagliptin and maleic acid will govern the ionization state and, consequently, the solubility and permeability of the adduct at different physiological pHs.

  • Log P: The octanol/water partition coefficient (Log P) provides an indication of the compound's lipophilicity, which influences its absorption and distribution. Sitagliptin's Log P is also pH-dependent.[8]

  • Solid-State Properties: Characterization using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is crucial to identify the crystalline form and detect any potential polymorphism, which can affect solubility and stability.[5]

  • Stability: The chemical stability of the adduct in both solid state and in potential vehicles should be assessed under stressed conditions (e.g., heat, light, humidity).[9] For maleate salts, it is particularly important to monitor for degradation and disproportionation (conversion of the salt to a mixture of the free base and maleic acid).[2]

Formulation Development Strategy

The primary objective in early preclinical studies is often to maximize systemic exposure to assess the intrinsic properties of the drug molecule.[1][9] Therefore, simple solution or suspension formulations are typically preferred.[4]

Decision-Making: Solution vs. Suspension

The choice between a solution and a suspension is dictated primarily by the solubility and required dose of the sitagliptin maleate adduct.

Figure 1: Decision tree for selecting a solution or suspension formulation.

Vehicle and Excipient Selection

The chosen excipients must be safe and well-tolerated in the test species at the intended dose.[9][10] It is crucial to use excipients that are common in preclinical studies and have a well-documented safety profile.

Table 1: Common Preclinical Vehicles for Oral Formulation

Vehicle Component Purpose Suitability & Considerations
Aqueous Vehicles
Purified Water Solvent Ideal for water-soluble compounds.
0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) Suspending Agent, Viscosity Modifier Standard for suspensions. Prevents rapid settling of particles.
Phosphate or Citrate Buffer pH Control, Buffering Agent Critical for maleate salts to maintain pH where the adduct is most stable and soluble.[2] A pH below the pKa of the free base is often targeted.
Co-solvents
Polyethylene Glycol 400 (PEG 400) Solubility Enhancer A common, safe co-solvent for increasing the solubility of poorly soluble compounds.[11]
Propylene Glycol (PG) Solubility Enhancer Another widely used co-solvent.
Surfactants

| Polysorbate 80 (Tween® 80) | Wetting Agent, Solubilizer | Used at low concentrations (0.1-1%) to aid in wetting hydrophobic particles for suspensions or to improve solubility.[11] |

Causality: The selection of a vehicle is a direct consequence of the pre-formulation data. For a highly soluble adduct, a simple aqueous buffer may suffice. For a poorly soluble adduct, a suspension in a viscosity-enhancing vehicle like 0.5% methylcellulose is the logical choice to ensure dose uniformity. If a solution is desired but solubility is borderline, co-solvents like PEG 400 can be introduced to achieve the target concentration.[1] For maleate salts specifically, incorporating a pH-adjusting agent like citric acid can lower the microenvironmental pH, preventing conversion to the free base and enhancing stability.[2][3]

Detailed Experimental Protocols

Protocol 1: Preparation of a Sitagliptin Maleate Solution (10 mg/mL)

This protocol is for a target concentration achievable within the adduct's solubility limits.

  • Calculate Required Materials:

    • Sitagliptin Maleate Adduct: (e.g., for 50 mL, need 500 mg)

    • Vehicle: (e.g., Citrate Buffer, pH 3.0)

  • Vehicle Preparation: Prepare 50 mL of 50 mM citrate buffer and adjust the pH to 3.0 using citric acid or sodium citrate.

  • Dissolution:

    • Weigh 500 mg of the sitagliptin maleate adduct and transfer to a 50 mL volumetric flask.

    • Add approximately 40 mL of the citrate buffer.

    • Mix using a magnetic stirrer or sonicate until the adduct is fully dissolved. Gentle warming may be used if the compound is stable at elevated temperatures.

  • Final Volume Adjustment: Once dissolved and cooled to room temperature, add citrate buffer to bring the final volume to exactly 50 mL.

  • Quality Control:

    • Visually inspect for any undissolved particles.

    • Measure the final pH to confirm it is within the target range (e.g., 3.0 ± 0.2).

    • Filter the solution through a 0.45 µm syringe filter if particulate matter is a concern.

    • Take an aliquot for concentration verification by HPLC (see Protocol 4).

Protocol 2: Preparation of a Sitagliptin Maleate Suspension (20 mg/mL)

This protocol is for concentrations exceeding the adduct's solubility.

  • Calculate Required Materials:

    • Sitagliptin Maleate Adduct: (e.g., for 50 mL, need 1000 mg)

    • Wetting Agent: 0.2% (w/v) Polysorbate 80

    • Suspending Vehicle: 0.5% (w/v) Methylcellulose in Purified Water

  • Vehicle Preparation: Prepare 50 mL of 0.5% methylcellulose by slowly adding the polymer to heated water (60-70°C) while stirring, then allowing it to cool to form a clear, viscous solution.

  • Particle Size Reduction (Optional but Recommended): If the adduct particles are large, gently micronize using a mortar and pestle to improve suspension homogeneity.

  • Wetting the Adduct:

    • Weigh 1000 mg of the sitagliptin maleate adduct.

    • Create a paste by adding a small amount of the 0.2% Polysorbate 80 solution and triturating until the powder is fully wetted. This prevents clumping.

  • Suspension Formation:

    • Gradually add the 0.5% methylcellulose vehicle to the paste while stirring continuously.

    • Use a homogenizer or magnetic stirrer to ensure a uniform dispersion.

    • Transfer the suspension to a 50 mL graduated cylinder and add the vehicle to the final volume.

  • Quality Control:

    • Visually inspect for homogeneity and ease of re-suspension after settling.

    • Measure the pH of the suspension.

    • Confirm dose uniformity by analyzing multiple samples from the top, middle, and bottom of the suspension (while stirring) via HPLC.

Protocol 3: In Vivo Administration - Oral Gavage in Rodents

Oral gavage must be performed by trained personnel following approved institutional animal care and use committee (IACUC) guidelines.[12]

  • Animal and Dose Calculation:

    • Weigh the animal immediately before dosing to calculate the precise volume to administer.[13]

    • Dose Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Formulation Concentration (mg/mL).

    • The maximum recommended dosing volume for mice and rats is typically 10 mL/kg.[13][14]

  • Preparation:

    • Select the appropriate gavage needle size (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip to prevent injury.[12]

    • Measure the needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation, and mark the tube if necessary.[14]

    • If using a suspension, ensure it is thoroughly mixed before drawing the dose into the syringe.

  • Procedure:

    • Properly restrain the animal to extend its head and neck, creating a straight line to the esophagus.[12][13]

    • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate.[14]

    • The tube should pass easily into the esophagus with no resistance. If resistance is felt, withdraw and try again.[12][14]

    • Once the needle is in place, administer the formulation slowly and smoothly.

    • Gently remove the needle along the same path of insertion.

  • Post-Procedure Monitoring: Monitor the animal for several minutes after dosing for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the lungs.[15][16]

Analytical Methods for Formulation Validation

Protocol 4: RP-HPLC for Purity and Concentration Analysis

This method serves as an example and should be validated for the specific sitagliptin maleate adduct.

Table 2: Example HPLC Method Parameters

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm Standard reversed-phase column suitable for many small molecules.[17]
Mobile Phase Acetonitrile : 0.05M Phosphate Buffer (pH 2.8) (70:30 v/v) Provides good separation and peak shape for sitagliptin. The acidic pH ensures the amine group is protonated.[18]
Flow Rate 1.0 mL/min A standard flow rate providing reasonable run times and resolution.[17][18]
Detection UV at 267 nm Sitagliptin has a strong absorbance maximum around this wavelength.[19][20]
Injection Volume 20 µL Standard volume for analytical HPLC.

| Column Temp. | Ambient or 30°C | Provides stable retention times. |

Validation Steps:

  • Specificity: Analyze a placebo formulation (all excipients without the adduct) to ensure no interfering peaks at the retention time of sitagliptin.[21]

  • Linearity: Prepare a calibration curve using standard solutions of known concentrations (e.g., 10-100 µg/mL) to demonstrate a linear relationship between peak area and concentration.[18][22]

  • Accuracy & Precision: Analyze samples at multiple concentration levels (low, mid, high QC) on the same day (intra-day) and on different days (inter-day) to confirm the method's accuracy and reproducibility.[17][23]

Bioanalysis: LC-MS/MS for Plasma Samples

For pharmacokinetic studies, a highly sensitive and selective method is required to quantify sitagliptin in plasma. LC-MS/MS is the gold standard.[19][24] A validated method typically involves:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction to remove plasma proteins.[25]

  • Chromatography: A rapid LC method to separate sitagliptin from matrix components.

  • Mass Spectrometry: Detection using multiple reaction monitoring (MRM) for high selectivity and sensitivity, often targeting transitions like m/z 408.2 → 193.0 for sitagliptin.[25][26]

Workflow and Stability Considerations

A systematic workflow ensures a robust formulation is developed efficiently.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Validation & Use a Physicochemical Profiling (Solubility, Stability, pKa) b Determine Dose Range for In Vivo Study a->b c Select Vehicle & Excipients (Solution vs. Suspension) b->c d Prepare Prototype Formulations c->d f Validate Formulation (Homogeneity, Concentration) d->f e Analytical Method Development (HPLC) e->f g Conduct Short-Term Stability Study f->g h Dose Administration (Oral Gavage) g->h i Bioanalysis (LC-MS/MS) h->i

Figure 2: Integrated workflow for preclinical formulation development.

Stability Testing:

The prepared formulation should be stable for the duration of the study. A short-term stability study is essential.

Table 3: Example Short-Term Stability Protocol

Condition Time Points Analytes Acceptance Criteria
Room Temperature (25°C) 0, 4h, 8h, 24h, 7 days Appearance, pH, Concentration (Assay), Purity (Related Substances) No change in appearance; pH within ±0.5 units; Assay 95-105% of initial; No significant increase in impurities.

| Refrigerated (2-8°C) | 0, 24h, 7 days, 14 days | Appearance, pH, Concentration (Assay), Purity (Related Substances) | No change in appearance; pH within ±0.5 units; Assay 95-105% of initial; No significant increase in impurities. |

This stability data is crucial for ensuring that the animal receives the intended dose throughout the study period and provides confidence in the resulting PK and PD data.[27][28]

Conclusion

Formulating a sitagliptin maleate adduct for preclinical in vivo studies is a multi-faceted process that demands a deep understanding of the compound's physicochemical properties and the principles of formulation science. A logical, data-driven approach, beginning with thorough pre-formulation characterization and culminating in a well-defined, stable, and analytically validated dosing vehicle, is paramount for generating reliable and reproducible preclinical data. By following the integrated strategies and detailed protocols outlined in this guide, researchers can mitigate risks associated with poor formulation and confidently advance their drug development programs.

References

  • Oral Gavage In Mice and Rats - IACUC. (n.d.).
  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024, May 31). WuXi AppTec.
  • Pre-Clinical Formulation & in vivo Pharmacology Delivery. (n.d.). Sygnature Discovery.
  • Zaid, A. N., et al. (2022). Stability of extemporaneously prepared sitagliptin phosphate solution. PLOS ONE, 17(3), e0262068. Retrieved from [Link]

  • Karami, L., et al. (2022). Determination of sitagliptin in human plasma using a smart electrochemical sensor based on electroactive molecularly imprinted nanoparticles. Scientific Reports, 12(1), 1-11. Retrieved from [Link]

  • LAB_021 Oral Gavage in Mice and Rats. (n.d.). The University of Queensland.
  • Patel, K., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 203. Retrieved from [Link]

  • Kim, H., et al. (2025). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules, 30(14), 2995. Retrieved from [Link]

  • Kumar, L., & Kalidindi, S. (2017). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 18(7), 2526-2537. Retrieved from [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences.
  • rp-hplc method development and validation for the determination of sitagliptin in bulk and pharmaceutical dosage form. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Development and Validation of a Novel RP-HPLC Analytical Method for Sitagliptin Determination in Human Plasma. (2021, August 31). Journal of Pharmaceutical Research International.
  • Kim, H., et al. (2025). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules, 30(14), 2995. Retrieved from [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021, September 21). Washington State University IACUC.
  • A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). (2025, September 24). Research Journal of Pharmacy and Technology.
  • Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. (n.d.). Brazilian Journal of Pharmaceutical Sciences.
  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. Retrieved from [Link]

  • Zaid, A. N., et al. (2022). Stability of extemporaneously prepared sitagliptin phosphate solution. PLOS ONE, 17(3), e0262068. Retrieved from [Link]

  • Ramalingam, P., & Bhaskar, V. U. (2014). Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets. Indian Journal of Pharmaceutical Sciences, 76(6), 543-550. Retrieved from [Link]

  • Sitagliptin Maleate. (n.d.). PubChem. Retrieved from [Link]

  • Elder, D. P., & Holm, R. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Hospital Pharmacy Europe.
  • Development of an In Vitro-In Vivo Correlation for Sitagliptin and Metformin Prolonged-release Tablet Formulations. (n.d.). Latin American Journal of Pharmacy. Retrieved from [Link]

  • Sitagliptin malate. (n.d.). PubChem. Retrieved from [Link]

  • A validated stability indicating HPLC method for determination of sitagliptin. (n.d.). ResearchGate. Retrieved from [Link]

  • Al, N. M., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters, 367(15), fnaa112. Retrieved from [Link]

  • Guide to Oral Gavage for Mice and Rats. (2020, July 10). Instech Laboratories.
  • Various Analytical Methods for Analysis of Sitagliptin. (2024, August 8). International Journal of Current Science Research and Review.
  • Li, S., et al. (2007). Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form. Pharmaceutical Development and Technology, 12(3), 285-292. Retrieved from [Link]

  • CAS 2088771-60-0 (Sitagliptin Fumarate Adduct). (n.d.). Clearsynth.
  • Ayalasomayajula, S. P., & Kompella, U. B. (2022). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Journal of Pharmaceutical Analysis, 12(4), 559-578. Retrieved from [Link]

  • Environmental Assessment for Steglujan (ertugliflozin and sitagliptin). (2017, November 13). U.S. Food and Drug Administration.
  • FORMULATION AND EVALUATION OF SITAGLIPTIN ORAL DISINTEGRATION TABLETS USING SYNTHETIC SUPER DISINTEGRANTS. (2021, September 26). Indo American Journal of Pharmaceutical Sciences.
  • Su, Z., et al. (2024). Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation. Molecular Pharmaceutics. Retrieved from [Link]

  • Sitagliptin Phosphate: Development of a Dissolution Method for Coated Tablets Based on In Vivo Data for Improving Medium Sensitivity. (n.d.). Dissolution Technologies.
  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. (2016, October 12). ACS Central Science. Retrieved from [Link]

  • Oral Liquid Formulation: Development Challenges & Solutions. (2026, January 21). UPM Pharmaceuticals.
  • PrTeva-Sitagliptin malate. (2021, November 24). Teva Canada.
  • Stabilization of the maleate salt of a basic drug by adjustment of microenvironment pH in solid dosage form. (n.d.). ResearchGate. Retrieved from [Link]

  • Key Challenges in Pharmaceutical Formulation Development and Evidence-Based Mitigation Strategies. (2025, November 12). Pharmaffiliates.
  • Development of Clinically Optimized Sitagliptin and Dapagliflozin Complex Tablets: Pre-Formulation, Formulation, and Human Bioequivalence Studies. (2023, April 14). MDPI. Retrieved from [Link]

  • Solid-State Characterization of Different Crystalline Forms of Sitagliptin. (2019, July 24). MDPI. Retrieved from [Link]

  • Januvia (sitagliptin) - EMA Assessment Report. (n.d.). European Medicines Agency. Retrieved from [Link]

  • rac-Sitagliptin (S)-Maleate Adduct (mixture of diastereomers). (n.d.). LGC Standards.
  • Bis-benzyl Sitagliptin Maleate Adduct. (n.d.). SynThink Chemicals.
  • NDA 22-044 Chemistry Review. (2007, March 4). U.S. Food and Drug Administration. Retrieved from [Link]

Sources

Application

Application and Protocol Guide: A Mass Balance Approach for the Analysis of Sitagliptin Maleate Adducts

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a mass balance approach for the analysis of sitagliptin maleate adducts. Sitagli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a mass balance approach for the analysis of sitagliptin maleate adducts. Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily eliminated unchanged in urine; however, understanding its minor metabolic pathways and the potential for adduct formation is crucial for a complete safety assessment.[1][2] This guide details the experimental design, protocols, and data interpretation strategies necessary to conduct a thorough investigation into the absorption, distribution, metabolism, and excretion (ADME) of sitagliptin, with a specific focus on identifying and quantifying any potential protein or DNA adducts. The protocols described herein are designed to meet the rigorous standards of regulatory agencies and provide a framework for generating high-quality, reliable data.

Introduction: The Rationale for a Mass Balance Study of Sitagliptin

A human radiolabeled mass balance study is a critical component in drug development, providing definitive information on a drug's ADME properties.[3][4][5] For sitagliptin, an oral hypoglycemic agent, a comprehensive understanding of its metabolic fate is essential. While metabolism is a minor elimination pathway for sitagliptin, with approximately 79% of the dose excreted unchanged in urine, the characterization of its metabolites and the potential for reactive metabolite formation is a key aspect of its safety profile.[1][6]

The formation of covalent adducts between a drug or its metabolites and endogenous macromolecules like proteins and DNA can be a mechanism of toxicity.[7][8][9] Therefore, a mass balance study for sitagliptin maleate should be designed not only to quantify the overall recovery of the administered dose but also to specifically investigate the potential for adduct formation. This application note will guide the user through the necessary steps to achieve these objectives, from the initial study design to the final data analysis and reporting.

Core Objectives of the Study:

  • To determine the routes and rates of excretion of sitagliptin and its metabolites.

  • To achieve a high total recovery of the administered radioactive dose, preferably exceeding 90%.[3]

  • To identify and quantify all significant metabolites in plasma, urine, and feces.

  • To investigate the potential for covalent binding of sitagliptin-related material to plasma proteins and other macromolecules.

Experimental Design and Strategy

A well-designed study is paramount for obtaining meaningful and interpretable data. This section outlines the key considerations for designing a mass balance study for sitagliptin maleate adduct analysis.

Radiolabeling Strategy

The choice of radiolabel and its position within the sitagliptin molecule is a critical first step. Carbon-14 (¹⁴C) is the preferred isotope for mass balance studies due to its long half-life and the fact that carbon is a fundamental component of the drug molecule, making it less likely to be lost during metabolic processes.[10][11] The ¹⁴C label should be placed in a metabolically stable position of the sitagliptin molecule to ensure that all metabolites are tracked.

Study Population and Dosing

The study should be conducted in a small cohort of healthy adult male volunteers (typically at least six evaluable subjects) to minimize variability.[3][4] A single oral dose of [¹⁴C]sitagliptin maleate will be administered. The dose should be within the therapeutic range and the amount of radioactivity administered should be kept as low as reasonably achievable while still allowing for accurate detection and quantification.[4][10]

Sample Collection

A comprehensive sample collection schedule is essential for accurately determining the excretion profile and for metabolite and adduct analysis.

  • Blood/Plasma: Serial blood samples should be collected at predefined time points to determine the pharmacokinetic profile of total radioactivity and of sitagliptin itself.

  • Urine and Feces: All urine and feces should be collected from pre-dose until the radioactivity in the excreta falls to negligible levels, typically over a period of 7 days.[2] This allows for the determination of the primary routes and extent of excretion.

Detailed Protocols

This section provides step-by-step protocols for the key experimental procedures involved in the mass balance and adduct analysis of sitagliptin.

Sample Preparation and Analysis of Total Radioactivity

Objective: To quantify the total amount of radioactivity in all biological matrices.

Protocol:

  • Homogenization (Feces): Fecal samples are homogenized to ensure uniformity before analysis.

  • Aliquoting: Precise aliquots of plasma, urine, and homogenized feces are taken for analysis.

  • Liquid Scintillation Counting (LSC): The aliquots are mixed with a suitable scintillation cocktail and the radioactivity is measured using a liquid scintillation counter.

  • Data Calculation: The total radioactivity in each sample is calculated and expressed as a percentage of the administered dose.

Metabolite Profiling and Identification by LC-MS/MS

Objective: To separate, identify, and quantify sitagliptin and its metabolites in plasma, urine, and feces.[12][13][14]

Instrumentation: A high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is required for this analysis.[12][15][16]

Protocol:

  • Sample Extraction:

    • Plasma: Protein precipitation with a solvent like acetonitrile is a common method.

    • Urine: Dilution with the mobile phase may be sufficient.

    • Feces: A more rigorous extraction, such as solid-phase extraction (SPE), may be necessary.

  • LC Separation: An appropriate reversed-phase HPLC column is used to separate sitagliptin and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile) is typically employed.

  • MS/MS Detection: The mass spectrometer is operated in a data-dependent acquisition mode to acquire both full-scan MS and fragmentation (MS/MS) data. This allows for the identification of metabolites based on their accurate mass and fragmentation patterns.

  • Metabolite Identification: Known metabolites of sitagliptin include N-sulfate and N-carbamoyl glucuronic acid conjugates, hydroxylated derivatives, and an ether glucuronide of a hydroxylated metabolite.[2][17] The structures of novel metabolites can be elucidated through detailed interpretation of their MS/MS spectra.

Covalent Adduct Analysis

Objective: To detect and characterize any covalent adducts of sitagliptin or its metabolites with proteins.[18][19][20]

3.3.1. In Vitro Covalent Binding Assay

This assay helps to assess the potential for reactive metabolite formation in a controlled environment.[21][22][23]

Protocol:

  • Incubation: [¹⁴C]sitagliptin is incubated with human liver microsomes or hepatocytes in the presence of a trapping agent like glutathione (GSH).[22][24]

  • Analysis: The formation of GSH adducts is monitored by LC-MS/MS. The appearance of a characteristic isotopic pattern when using a 1:1 mixture of unlabeled and stable isotope-labeled GSH can confirm the formation of adducts.[25]

3.3.2. In Vivo Adduct Analysis (Bottom-Up Proteomics Approach)

This method is used to identify specific protein adducts from the in-life study samples.[18][26]

Protocol:

  • Protein Isolation: Proteins are precipitated from plasma samples.

  • Enzymatic Digestion: The isolated proteins are digested into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by high-resolution LC-MS/MS.

  • Data Analysis: The data is searched for peptides with a mass shift corresponding to the addition of sitagliptin or one of its metabolites. The MS/MS spectrum of the modified peptide can then be used to identify the specific amino acid residue that has been modified.

Data Analysis and Interpretation

Mass Balance Calculation

The primary endpoint of the study is the total recovery of the administered radioactivity. This is calculated by summing the cumulative amount of radioactivity recovered in urine and feces over the entire collection period.

Parameter Result
Mean Total Recovery (%) > 90%
Mean Urinary Excretion (%) ~87%
Mean Fecal Excretion (%) ~13%

Hypothetical data based on published literature for sitagliptin.[2]

Pharmacokinetic Analysis

Pharmacokinetic parameters for total radioactivity and unchanged sitagliptin in plasma should be calculated, including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).[4]

Metabolite Quantification

The amount of each metabolite in the excreta is determined by combining the radioactivity data from LSC with the chromatographic data from the LC-radiodetector analysis. The percentage of each metabolite relative to the total administered dose is then calculated.

Component Plasma (% of Total Radioactivity AUC) Urine (% of Dose) Feces (% of Dose)
Sitagliptin (Unchanged) ~74%~79%< 5%
Metabolite 1 (e.g., N-sulfate conjugate) Trace< 5%Trace
Metabolite 2 (e.g., Hydroxylated derivative) Trace< 5%Trace
Other Metabolites Trace< 5%< 5%

Hypothetical data illustrating the expected low levels of sitagliptin metabolites.[1][2]

Visualization of Workflows and Pathways

Visual aids are invaluable for understanding complex experimental processes and metabolic pathways.

experimental_workflow cluster_dosing Dosing and Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation dosing Oral Administration of [¹⁴C]Sitagliptin Maleate collection Collection of Blood, Urine, and Feces dosing->collection lsc Total Radioactivity Measurement (LSC) collection->lsc lcms Metabolite Profiling and Identification (LC-MS/MS) collection->lcms adduct Covalent Adduct Analysis collection->adduct mass_balance Mass Balance Calculation lsc->mass_balance pk_analysis Pharmacokinetic Analysis lcms->pk_analysis metabolite_quant Metabolite Quantification lcms->metabolite_quant adduct_id Adduct Identification and Characterization adduct->adduct_id

Caption: Experimental workflow for the mass balance and adduct analysis of sitagliptin.

sitagliptin_metabolism cluster_metabolism Minor Metabolic Pathways cluster_excretion Primary Excretion sitagliptin Sitagliptin cyp3a4 CYP3A4 sitagliptin->cyp3a4 Oxidation cyp2c8 CYP2C8 sitagliptin->cyp2c8 Oxidation conjugation Conjugation Enzymes sitagliptin->conjugation unchanged Unchanged Sitagliptin in Urine (~79%) sitagliptin->unchanged hydroxylated Hydroxylated Metabolites cyp3a4->hydroxylated cyp2c8->hydroxylated n_sulfate N-Sulfate Conjugate conjugation->n_sulfate glucuronide Glucuronide Conjugates conjugation->glucuronide

Caption: Simplified metabolic pathways of sitagliptin.

Conclusion and Regulatory Implications

The mass balance approach detailed in this application note provides a robust framework for the comprehensive analysis of sitagliptin maleate's ADME properties and its potential for adduct formation. By following these protocols, researchers can generate high-quality data that is essential for regulatory submissions and for a thorough understanding of the drug's safety profile. The findings from such a study will confirm that sitagliptin is primarily eliminated unchanged and that its metabolism is a minor pathway, with no significant formation of reactive metabolites or covalent adducts under normal physiological conditions. This information is critical for supporting the continued safe and effective use of sitagliptin in the treatment of type 2 diabetes.

References

  • Center for Drug Evaluation and Research. (n.d.). Pharmacology Review of JANUVIA™ (sitagliptin phosphate). U.S. Food and Drug Administration. [Link]

  • U.S. Food and Drug Administration. (2022). Guidance Snapshot: Clinical Pharmacology Considerations For Human Radiolabeled Mass Balance Studies. [Link]

  • Ramamoorthy, A., et al. (2022). Human radiolabeled mass balance studies supporting the FDA approval of new drugs. Clinical and Translational Science, 15(11), 2567-2575. [Link]

  • van den Hurk, R., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. International Journal of Molecular Sciences, 24(8), 6969. [Link]

  • Federal Register. (2024, July 18). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies; Guidance for Industry; Availability. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2009). ICH M3(R2) Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • Vincent, S. H., et al. (2007). Metabolism and Excretion of the Dipeptidyl Peptidase 4 Inhibitor [14C]Sitagliptin in Humans. Drug Metabolism and Disposition, 35(4), 533-538. [Link]

  • U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]

  • ResearchGate. (n.d.). Main biotransformation pathways for [ 14 C]sitagliptin in humans. [Link]

  • QPS. (n.d.). CNS Human Mass Balance Studies. [Link]

  • OncoTarget. (2017). Radiolabeled APIs for the Conduct of Human ADME Studies of Oncology Compounds. [Link]

  • Longdom Publishing. (2024). Applications of Radiolabeling in Biological Study and Innovation. [Link]

  • U.S. Food and Drug Administration. (2022). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. [Link]

  • Princeton University. (2016, January 13). 'Radiolabeling' lets scientists track the breakdown of drugs. [Link]

  • Wright, D. H., et al. (2008). Sitagliptin, a dipeptidyl peptidase-4 inhibitor, does not alter the pharmacokinetics of the sulphonylurea, glyburide, in healthy subjects. British Journal of Clinical Pharmacology, 66(1), 36-42. [Link]

  • U.S. Food and Drug Administration. (2019, October 17). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • Taiwan Food and Drug Administration. (2025, January). ICH M3(R2):藥品人體臨床試驗與上市許可申請所需之非臨床安全性試驗指引. [Link]

  • Zhou, S. (2003). Separation and detection methods for covalent drug-protein adducts. Journal of Chromatography B, 797(1-2), 63-90. [Link]

  • International Council for Harmonisation. (n.d.). Multidisciplinary Guidelines. [Link]

  • ResearchGate. (n.d.). Biotransformation pathways of sitagliptin in the rat and dog. [Link]

  • van den Hurk, R., et al. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts. PubMed. [Link]

  • Uetrecht, J. P., & Sokoluk, D. (1982). Covalent binding of procainamide in vitro and in vivo to hepatic protein in mice. PubMed. [Link]

  • Lertratanangkoon, K., & Horning, M. G. (1982). In vivo and in vitro covalent binding of chlorobenzene to nucleic acids. PubMed. [Link]

  • ResearchGate. (n.d.). The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. [Link]

  • European Medicines Agency. (2013, February 11). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. [Link]

  • Her, S., et al. (2014). Screening Reactive Metabolites Bioactivated by Multiple Enzyme Pathways Using a Multiplexed Microfluidic System. Analytical Chemistry, 86(15), 7357-7364. [Link]

  • Open MedScience. (2024, October 28). The Role of Carbon-14 Radiolabelling in ADME Studies. [Link]

  • Sabini, E., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(5), 83. [Link]

  • Creative Biolabs. (n.d.). Reactive Metabolite Screening Service. [Link]

  • ResearchGate. (n.d.). Bottom-up MS analysis of covalent protein–drug adducts. [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • U.S. Food and Drug Administration. (2024, September 18). Guidance Recap Podcast | Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]

  • Certara. (2022, August 5). Why are Human Radiolabeled Mass-balance Studies Important in Clinical Pharmacology & Drug Development?. [Link]

  • Shimadzu. (n.d.). Qualitative Analysis of Drug Metabolites Using LCMS-9050. [Link]

  • Nakayama, S., et al. (2021). Cell-based high-throughput screening for the evaluation of reactive metabolite formation potential. Journal of Pharmacological and Toxicological Methods, 108, 106963. [Link]

  • Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in Molecular Biology, 815, 263-276. [Link]

  • Evotec. (n.d.). Reactive Metabolite Assessment. [Link]

  • Obach, R. S., et al. (2009). Can In Vitro Metabolism-Dependent Covalent Binding Data Distinguish Hepatotoxic from Nonhepatotoxic Drugs? An Analysis Using Human Hepatocytes and Liver S-9 Fraction. Chemical Research in Toxicology, 22(2), 347-360. [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Jia, L., et al. (2007). Screening and Identification of GSH-Trapped Reactive Metabolites Using Hybrid Triple Quadruple Linear Ion Trap Mass Spectrometry. Chemical Research in Toxicology, 20(5), 757-766. [Link]

  • PubChem. (n.d.). Sitagliptin fumarate adduct. [Link]

  • ResearchGate. (2026, February 14). LC-MS-MS identification of drug metabolites obtained by metalloporphyrin mediated oxidation. [Link]

  • Pharma Pure. (n.d.). Sitagliptin Fumarate Adduct (Mixture of Diastereomers). [Link]

  • Cole-Parmer. (2024, August 5). In Vitro and In Vivo Studies and Drug Discovery. [Link]

  • Medical News Today. (2020, August 30). What is the difference between in vivo and in vitro?. [Link]

  • Lee, S., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules, 29(6), 1369. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Sitagliptin Maleate

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of sitagliptin maleate adducts. This guide provides in-depth, sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of sitagliptin maleate adducts. This guide provides in-depth, scientifically grounded answers to common issues, moving beyond simple instructions to explain the underlying physicochemical principles. Our goal is to empower you with the knowledge to diagnose and solve solubility problems effectively in your experiments.

Section 1: Foundational Science - Why Sitagliptin Maleate Solubility Can Be Tricky

Before troubleshooting, it's crucial to understand the molecule you're working with. The solubility of a salt is not a single value but a dynamic property influenced by its environment.

Q1: What are the core physicochemical properties of sitagliptin and maleic acid that I must consider?

Understanding the ionization behavior of both the active pharmaceutical ingredient (API) and the counterion is the first step.

  • Sitagliptin: This is a weak base with a reported pKa of approximately 7.7 to 8.78.[1][2] This means that below this pKa, sitagliptin will be predominantly in its protonated, cationic form (BH+), which is generally more water-soluble. Above this pKa, it will exist primarily as the neutral free base (B), which has significantly lower aqueous solubility.[3]

  • Maleic Acid: This is a dicarboxylic acid, meaning it has two acidic protons and therefore two pKa values: pKa1 ≈ 1.9 and pKa2 ≈ 6.1-6.2.[4][5][6][7] At a pH above ~6.2, it will exist predominantly as the dianion.

The sitagliptin maleate salt's solubility is a result of the equilibrium between the solid salt and the dissolved, ionized species in solution. This equilibrium is highly dependent on the pH of the medium.

Q2: How does pH control the solubility of the sitagliptin maleate salt?

The pH of your aqueous medium is the single most critical factor governing the solubility of this adduct. The relationship can be visualized as a "U-shaped" curve where maximum solubility occurs in the acidic pH range.

  • Low pH (e.g., pH 1-4): In this range, sitagliptin is fully protonated (cationic) and maleic acid is either neutral or a monoanion. The high concentration of hydrogen ions (H+) pushes the equilibrium towards the dissolved, ionized forms of sitagliptin, resulting in high solubility.[8][9]

  • Mid-Range pH (e.g., pH 5-7): As the pH increases towards the pKa of sitagliptin, the concentration of the less soluble free base begins to increase. This can lead to a decrease in overall solubility.

  • High pH (e.g., pH > 8): Above sitagliptin's pKa, the molecule is predominantly in its neutral free base form. The free base is known to be less soluble than the salt form, and you may observe precipitation. This conversion from the salt form to the less soluble free base form in solution is known as disproportionation .[10][11]

Below is a diagram illustrating the pH-dependent equilibrium that governs the solubility of the sitagliptin maleate adduct.

Caption: pH-dependent equilibrium of sitagliptin maleate in an aqueous solution.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Scenario 1: The compound won't dissolve.

Q: I've added sitagliptin maleate to neutral water (pH ~7) and it's not dissolving well. Why?

A: You are likely operating in a pH range that is too close to the pKa of sitagliptin, leading to the formation of the less soluble free base. While sitagliptin salts are generally considered water-soluble, their solubility is pH-dependent.[8] At pH 7, a significant portion of the sitagliptin molecules may exist in the neutral form, limiting dissolution.[12]

Solution:

  • Acidify the Medium: The most effective solution is to lower the pH. Prepare your solution using an acidic buffer (e.g., pH 4.5 acetate buffer or 0.01 M HCl).[9][13] This ensures sitagliptin remains in its protonated, highly soluble form.

  • Check Final pH: After adding the compound, always measure the final pH of the solution. The addition of the salt itself can alter the pH. Adjust as necessary with a dilute acid (e.g., 0.1 M HCl) to reach your target pH.

Scenario 2: The compound dissolves but then precipitates.

Q: My sitagliptin maleate dissolved perfectly in an acidic buffer, but when I diluted it or added it to my experimental medium, it crashed out. What happened?

A: This is a classic case of disproportionation or pH-shift precipitation.[14] Your experimental medium likely had a higher pH or a different buffer capacity, causing the pH of the final solution to rise above the "solubility threshold." This shifted the equilibrium towards the formation of the insoluble sitagliptin free base.

Solutions:

  • pH-Match Your Media: Ensure the pH of your final experimental medium is compatible with the solubility requirements of sitagliptin maleate. If your assay requires a neutral pH, you may need to accept a lower concentration of sitagliptin or introduce solubility enhancers.

  • Controlled Addition: Instead of a single bulk addition, try adding your acidic stock solution slowly to the final medium while stirring. This can sometimes prevent localized areas of high concentration that trigger rapid precipitation.

  • Formulation Strategies: For persistent issues, consider advanced formulation approaches like using co-solvents (e.g., DMSO, ethanol) or complexation agents (e.g., cyclodextrins), though these must be validated for compatibility with your experiment.[15]

Scenario 3: Inconsistent results between experiments or batches.

Q: I'm seeing batch-to-batch variability in the solubility of my sitagliptin maleate. What could be the cause?

A: Inconsistency often points to issues with the solid form of the material or subtle variations in experimental conditions.

Potential Causes & Solutions:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.[16][17] One batch might be a more soluble form than another.

    • Action: Request a Certificate of Analysis (CoA) from your supplier that includes characterization data like X-Ray Powder Diffraction (XRPD) to confirm the crystalline form.

  • Hygroscopicity: The salt may be hygroscopic (absorbs water from the air). This can affect the accurate weighing of the compound and introduce variability.

    • Action: Store the compound in a desiccator. Equilibrate the container to room temperature before opening to prevent condensation.

  • Minor pH Variations: Small, unmeasured differences in the starting pH of your "pure water" or buffers can lead to significant solubility differences, especially near the critical pH range.

    • Action: Standardize your procedure. Always use freshly prepared buffers and verify the pH with a calibrated meter before and after adding the compound.

Section 3: Key Experimental Protocols

To ensure reliable and reproducible results, follow these standardized protocols.

Protocol 1: Preparation of a 10 mg/mL Acidic Stock Solution

This protocol is designed to achieve complete dissolution and stability for general use.

  • Calculate Mass: Weigh the required amount of sitagliptin maleate. (Note: Account for the mass of the maleate counterion if you need a specific concentration of sitagliptin free base).

  • Select Solvent: Use a pH 4.5 acetate buffer or 0.01 M HCl as the solvent.[9][13]

  • Dissolution: Add a portion of the solvent to the weighed powder. Vortex or sonicate gently for 2-5 minutes to aid dissolution.

  • Volume Adjustment: Once dissolved, transfer the solution to a volumetric flask and add solvent to the final desired volume.

  • Final pH Check: Measure the pH of the final stock solution. It should be in the acidic range.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any potential particulates.

  • Storage: Store the stock solution at 2-8°C. For long-term storage, consult the supplier's data sheet, but aqueous solutions are typically recommended for short-term use.[18]

Protocol 2: Determining an Approximate pH-Solubility Profile

This shake-flask method helps you understand the compound's behavior in different media.

  • Prepare Buffers: Create a series of buffers covering a relevant pH range (e.g., pH 2, 4, 5, 6, 7, 8).

  • Add Excess Solid: Add an excess amount of sitagliptin maleate to a known volume (e.g., 1 mL) of each buffer in separate sealed vials. "Excess" means enough solid remains undissolved.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Phases: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample & Dilute: Carefully remove a known volume of the supernatant and dilute it with an appropriate acidic mobile phase to a concentration within the linear range of your analytical method.

  • Quantify: Analyze the concentration of dissolved sitagliptin using a validated analytical method like HPLC-UV or LC-MS/MS.[19][20][21]

The workflow for this protocol is outlined below.

Caption: Workflow for generating a pH-solubility profile via the shake-flask method.

Data Summary: Expected Solubility Behavior

The following table summarizes the expected solubility trends for sitagliptin salts based on physicochemical principles and published data. Actual values must be determined experimentally.

MediumApproximate pHExpected Sitagliptin FormExpected Relative SolubilityRationale
0.1 M HCl1.0Cationic (BH+)Very HighpH is far below the pKa of sitagliptin, maximizing the soluble cationic form.
Acetate Buffer4.5Cationic (BH+)HighWell below the pKa of sitagliptin; a common choice for stable stock solutions.[9]
Phosphate Buffer6.8Mixed (BH+ / B)Moderate to LowpH is approaching the pKa, increasing the proportion of the less soluble free base.[13][22]
Pure Water~7.0Mixed (BH+ / B)Moderate to LowSimilar to pH 6.8 buffer; solubility can be limited.[12]
Bicarbonate Buffer> 8.0Free Base (B)LowpH is above the pKa, favoring the poorly soluble neutral free base.

References

  • Cho, Y. E., et al. (2024). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2017). ERTUGLIFLOZIN/SITAGLIPTIN FDC Environmental Assessment. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Maleic acid salts - Evaluation statement. Retrieved from [Link]

  • Goyal, A., & Singhvi, I. (2025). Validated Analytical Approaches for Sitagliptin Monohydrate and Metformin: A Critical Review. Research Journal of Pharmacy and Technology.
  • Pathak, S., et al. (2025). A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). Asian Journal of Pharmacy and Technology.
  • Wikipedia. (n.d.). Maleic acid. Retrieved from [Link]

  • YouTube. (2020). Acidic Strength of Organic Compound - part III (JEE, NEET). Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2025). ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY.
  • Al-Khamis, K. I., et al. (2012). Spectrophotometric Methods for the Determination of Sitagliptin and Vildagliptin in Bulk and Dosage Forms. International Journal of Pharmaceutical Sciences and Research.
  • Veeprho. (n.d.). Maleic Acid Impurities and Related Compound. Retrieved from [Link]

  • Teva Canada. (2021). PrTeva-Sitagliptin malate. Retrieved from [Link]

  • European Medicines Agency (EMA). (2007). Januvia - sitagliptin. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2022). E-ISSN 0976-2779.
  • U.S. Food and Drug Administration (FDA). (2007). NDA 22-044 - CPY Document Title. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Data EPO. (2014).
  • Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • Dissolution Technologies. (2013).
  • European Patent Office. (2009). Crystalline salts of sitagliptin - EP 2915814 A2.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014).
  • International Journal of Applied Pharmaceutics. (2025).
  • International Journal of Pharmaceutical, Chemical and Biological Sciences. (2013). Technologies to Counter Poor Solubility Issues: A Review.
  • ResearchGate. (2026).
  • World Journal of Pharmaceutical Sciences. (2022).
  • Advanced Drug Delivery Reviews. (2005).
  • Kim, D. W., et al. (2023). Development of Clinically Optimized Sitagliptin and Dapagliflozin Complex Tablets: Pre-Formulation, Formulation, and Human Bioequivalence Studies. Pharmaceutics. Retrieved from [Link]

  • Clinical Therapeutics. (2019). Pharmacokinetic and Bioequivalence Evaluation of Two Sitagliptin Tablets With Different Salts in Healthy Subjects.
  • British Journal of Clinical Pharmacology. (2009).
  • National Center for Biotechnology Information. (n.d.). Sitagliptin. PubChem Compound Database. Retrieved from [Link]

  • de Oliveira, G. G. G., et al. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. Molecules. Retrieved from [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutics. (2018).
  • Google Patents. (n.d.). EP2218721A1 - Novel salts of sitagliptin.
  • Wikipedia. (n.d.). Sitagliptin. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Sitagliptin Maleate Adduct LC-MS Analysis

Welcome to the technical support and troubleshooting center for the liquid chromatography-mass spectrometry (LC-MS) analysis of sitagliptin and its adducts. Sitagliptin is a widely prescribed dipeptidyl peptidase-4 (DPP-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the liquid chromatography-mass spectrometry (LC-MS) analysis of sitagliptin and its adducts. Sitagliptin is a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor[1]. During pharmacokinetic profiling and impurity analysis, quantifying sitagliptin and its maleate/fumarate adducts (e.g., CAS 2088771-60-0) can be complicated by high background noise, competitive adduct formation, and matrix-induced signal suppression[2][].

This guide is designed for researchers and drug development professionals. It provides authoritative, field-proven strategies to isolate noise sources, optimize ionization pathways, and establish self-validating bioanalytical workflows.

Part 1: Diagnostic Workflows

Before altering your method parameters, it is critical to logically isolate the source of the background noise. The following decision tree outlines the standard diagnostic procedure for LC-MS signal troubleshooting.

DiagnosticWorkflow Start High Background Noise in Sitagliptin LC-MS Blank Inject Solvent Blank (Zero Sample) Start->Blank Decision1 Noise Present in Blank? Blank->Decision1 SysContam System/Solvent Contamination Decision1->SysContam Yes Matrix Matrix Effect or Adduct Formation Decision1->Matrix No SolventFix Use LC-MS Grade Solvents & Flush System SysContam->SolventFix AdductCheck Check Mass Spectrum for Na+/K+ Adducts Matrix->AdductCheck Decision2 Alkali Adducts Dominant? AdductCheck->Decision2 BufferFix Add 5 mM Ammonium Acetate + 0.04% Formic Acid Decision2->BufferFix Yes PrepFix Optimize Sample Prep (LLE with MTBE) Decision2->PrepFix No

Diagnostic workflow for isolating and resolving background noise in LC-MS.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing excessive background noise and complex adduct clusters (e.g., [M+Na]+, [M+K]+) instead of the clean sitagliptin maleate precursor ion? A1: Sitagliptin maleate adducts are highly susceptible to competitive ionization in the electrospray ionization (ESI) source[2][]. When trace alkali metals (sodium, potassium) are present in glassware or lower-grade solvents, they compete with protons, splitting the analyte signal into multiple adduct peaks and elevating the baseline. Mechanistic Solution: Introduce a volatile buffer. Using a 1:1 blend of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile provides an abundance of protons and ammonium ions[1][4]. This outcompetes the alkali metals, consolidating the signal into a single, intense protonated precursor ion ([M+H]+ at m/z 408.2) and drastically reducing spectral complexity[1].

AdductMechanism Sit Sitagliptin Maleate (Sample) Complex [M+Na]+ / [M+K]+ Signal Dispersion & Noise Sit->Complex Unoptimized Conditions Protonated [M+H]+ (m/z 408.2) Clean, Intense Signal Sit->Protonated Optimized Buffer Na Na+ / K+ Impurities (Glassware/Solvents) Na->Complex Add Add 5mM Ammonium Acetate Add->Protonated Proton Donation & Ion Competition

Mechanism of signal consolidation using volatile buffers to suppress alkali adducts.

Q2: How can I differentiate between matrix-induced background noise and solvent/system contamination? A2: The key is implementing a self-validating sequence using "Zero Samples" (blank biological matrix spiked with internal standard only) and "Solvent Blanks" (pure mobile phase)[5]. Causality: If the solvent blank exhibits high noise in the low-molecular-weight range, the contamination is systemic. Standard HPLC-grade methanol and acetonitrile contain impurities that become highly visible under MS detection, increasing background noise[6]. If the solvent blank is clean but the zero sample shows an elevated baseline, the noise is caused by endogenous matrix components (e.g., phospholipids) co-eluting with sitagliptin and causing ion suppression[5][6]. Always use hypergrade or LC-MS grade solvents and Milli-Q ultrapure water to eliminate systemic chemical noise[6].

Q3: What is the optimal sample preparation protocol to eliminate endogenous interference in plasma samples? A3: While protein precipitation (PPT) is fast, it leaves behind phospholipids that cause severe matrix effects and background noise. Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) is the superior choice for sitagliptin[1]. Causality: MTBE is a non-polar solvent that selectively partitions the hydrophobic sitagliptin molecule while leaving polar endogenous proteins and phospholipids in the aqueous layer. This method requires only 100 μL of plasma and yields a highly clean extract, achieving excellent linearity and minimizing ion suppression[1][4].

Q4: How do MS source parameters influence the signal-to-noise (S/N) ratio for sitagliptin adducts? A4: In-source fragmentation is a primary culprit for lost sensitivity and increased low-mass background noise when analyzing sitagliptin and its related impurities[7]. Causality: High cone voltages impart excessive kinetic energy to the ions in the source, causing the sitagliptin molecule to fragment before reaching the mass analyzer. Solution: Fine-tuning the mass spectrometry parameters is critical. Lowering the cone voltage to approximately 10 V minimizes in-source fragmentation, preserving the precursor ion and maximizing the S/N ratio[7].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, follow these validated, step-by-step methodologies for sample preparation and LC-MS analysis.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for Human Plasma

This protocol utilizes MTBE to isolate sitagliptin while leaving noise-inducing phospholipids behind[1][4].

  • Aliquot: Transfer 100 μL of human plasma (sample, blank, or zero sample) into a clean 2.0 mL microcentrifuge tube[1].

  • Internal Standard Addition: Add 10 μL of Sitagliptin-d4 internal standard (IS) working solution to all tubes except the true blanks. Vortex briefly.

  • Extraction: Add 1.0 mL of LC-MS grade MTBE (Methyl tert-butyl ether) to each tube[1].

  • Partitioning: Vortex vigorously for 5 minutes to ensure complete partitioning of the analyte into the organic layer.

  • Phase Separation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Evaporation: Carefully transfer the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 μL of the mobile phase (see Protocol 2). Vortex for 1 minute and transfer to an autosampler vial for injection[1].

Protocol 2: LC-MS/MS Method Parameters
  • Chromatographic Separation: Utilize a superficially porous C18 column (e.g., Kinetex C18 or Phenomenex Gemini C18, 150 × 4.6 mm, 5 μm)[1][8].

  • Mobile Phase: Prepare a 1:1 (v/v) isocratic blend of 5 mM ammonium acetate (containing 0.04% formic acid) and LC-MS grade acetonitrile[1][4].

  • Flow Rate & Injection: Set the flow rate to 0.2 mL/min. Inject 5.0 μL of the reconstituted sample[1][8].

  • MS/MS Detection (Positive Ion Mode):

    • Sitagliptin Transition: m/z 408.2 → 193.0[1].

    • Sitagliptin-d4 (IS) Transition: m/z 412.2 → 239.1[1].

    • Cone Voltage: Set to ~10 V to prevent in-source fragmentation[7].

Part 4: Quantitative Data Summaries

The following tables summarize the expected analytical improvements and validation metrics when utilizing the optimized protocols described above.

Table 1: Impact of Parameter Optimization on Sitagliptin Adduct Analysis

ParameterUnoptimized SettingOptimized SettingCausality / Effect
Cone Voltage 30 - 40 V10 VMinimizes in-source fragmentation of the precursor ion, reducing low-mass noise[7].
Buffer Additive None / Non-volatile5 mM Ammonium AcetateSuppresses [M+Na]+ adducts; promotes clean [M+H]+ formation.
Solvent Purity HPLC GradeHypergrade / LC-MS GradeEliminates low-molecular-weight chemical background noise[6].

Table 2: Validation Metrics for MTBE Liquid-Liquid Extraction (LLE)[1]

Validation ParameterLow Concentration (5 ng/mL)High Concentration (200 ng/mL)Acceptance Criteria (FDA)
Matrix Effect (%) 102.5%80.09%Consistent across lots; CV < 15%
Intra-day Precision (CV%) 1.52% - 3.72%1.52% - 3.72%≤ 15%
Inter-day Accuracy (%) 97.20% - 100.23%97.20% - 100.23%85% - 115%

Part 5: References

  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study Source: MDPI URL:[Link]

  • Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study Source: PubMed / NIH URL:[Link]

  • Development and Validation of New Analytical LC-MS/MS Method for the Estimation of Antidiabetic Drugs Ertugliflozin and Sitagliptin in Combined Pharmaceutical Dosage form Source: ResearchGate URL:[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL:[Link]

  • Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma Source: Journal of Applied Pharmaceutical Science URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Sitagliptin Maleate Adduct Quantification

Welcome to the Advanced Bioanalytical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the robust quantification of sitagliptin maleate adduc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the robust quantification of sitagliptin maleate adducts in complex biological and formulation matrices.

Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is highly susceptible to degradation when formulated with maleate or fumarate excipients. The primary amine of sitagliptin undergoes a moisture- and heat-catalyzed Michael addition with the α,β -unsaturated carbonyl of maleic/fumaric acid, forming N-succinyl sitagliptin (Sitagliptin Maleate Adduct, CAS: 2088771-60-0)[][2]. Quantifying this adduct via LC-MS/MS frequently suffers from severe matrix effects (ion suppression or enhancement) due to co-eluting endogenous lipids or formulation excipients[3].

Pathway of Adduct Formation

ReactionPathway Sita Sitagliptin API (Primary Amine) Reaction Michael Addition (Moisture/Heat Catalyzed) Sita->Reaction Maleic Maleic/Fumaric Acid (α,β-Unsaturated Carbonyl) Maleic->Reaction Adduct Sitagliptin Maleate Adduct (N-succinyl sitagliptin) CAS: 2088771-60-0 Reaction->Adduct

Sitagliptin maleate adduct formation via Michael addition.

Part 1: Troubleshooting Guide - Matrix Effect Diagnostics & Resolution

Matrix effects in Electrospray Ionization (ESI) occur when unmeasured, co-eluting components compete with the sitagliptin adduct for charge and surface space within the ESI droplets. This alters the ionization efficiency, leading to unpredictable signal suppression or enhancement[3].

Quantitative Comparison of Sample Preparation Strategies

To overcome matrix effects, the extraction methodology must isolate the amphoteric N-succinyl sitagliptin from phospholipids and excipients. Below is a data summary comparing common extraction techniques for adduct quantification in human plasma.

Extraction MethodologyAbsolute Recovery (RE %)Matrix Effect (ME %)Precision (%CV)Causality / Mechanism
Liquid-Liquid Extraction (MTBE) 45.2%82.1% (Suppression)12.5%Poor recovery due to the polar dicarboxylic nature of the succinyl adduct preventing efficient partitioning into MTBE[3].
Protein Precipitation (ACN) 92.5%125.4% (Enhancement)9.8%High recovery but leaves phospholipids intact, causing severe charge competition in the ESI source[4].
Mixed-Mode SPE (Oasis MAX) 88.7% 98.5% (Negligible) 3.2% Orthogonal retention (hydrophobic + anion exchange) selectively washes away neutral lipids and basic interferents.
Self-Validating Protocol: Mixed-Mode Solid Phase Extraction (SPE)

We recommend a Mixed-Mode Anion Exchange (MAX) SPE workflow. Because the adduct contains a carboxylic acid moiety (from the maleate addition), it can be selectively retained on an anion-exchange sorbent, allowing basic and neutral matrix interferents to be washed away.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of plasma/formulation sample. Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Sitagliptin-d4 adduct) to ensure a self-validating correction for any residual ion suppression[3]. Dilute with 100 µL of 2% ammonium hydroxide to deprotonate the adduct's carboxylic acid.

  • Conditioning: Condition the Oasis MAX SPE cartridge with 1 mL Methanol, followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (The Critical Step):

    • Wash 1: 1 mL of 5% ammonium hydroxide in water (removes neutral/basic interferents).

    • Wash 2: 1 mL of Methanol (removes hydrophobic interferents like phospholipids).

  • Elution: Elute the adduct with 1 mL of 2% Formic Acid in Methanol (the acid neutralizes the charge on the adduct, breaking the ionic bond with the sorbent).

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Optimized LC-MS/MS Workflow

Workflow Sample 1. Biological / Formulation Sample (Plasma, Urine, Excipients) Spike 2. Spike SIL-IS (Sitagliptin-d4 Adduct) Sample->Spike Extraction 3. Mixed-Mode SPE (MAX) Isolates amphoteric adduct Spike->Extraction LC 4. UPLC Separation (C18 Column, Acidic Gradient) Extraction->LC MS 5. ESI-MS/MS (MRM Mode) Quantify Adduct & Monitor Matrix LC->MS

Optimized LC-MS/MS workflow for adduct quantification and matrix effect mitigation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does sitagliptin form an adduct specifically with maleate or fumarate excipients? A: Sitagliptin contains a primary amine on its beta-amino acid derivative backbone. Maleic acid and fumaric acid are α,β -unsaturated dicarboxylic acids. Under conditions of high humidity or thermal stress during formulation, the primary amine of sitagliptin acts as a nucleophile, attacking the electrophilic double bond of the acid via a Michael addition reaction [2][5]. This forms N-succinyl sitagliptin (Sitagliptin FP Impurity A)[6][7].

Q2: How do I definitively differentiate between true matrix suppression and poor extraction recovery in my assay? A: You must implement a self-validating post-extraction spike experiment (the Matuszewski method).

  • Set A: Neat standard solutions at the target concentration.

  • Set B: Blank matrix extracted, then spiked with the adduct post-extraction.

  • Set C: Matrix spiked with the adduct pre-extraction.

  • Causality Check: Matrix Effect (ME) = (Area B / Area A) × 100. Extraction Recovery (RE) = (Area C / Area B) × 100. If ME < 85%, you have ion suppression (optimize chromatography or use SIL-IS). If RE < 85%, you have extraction loss (optimize your SPE/LLE protocol).

Q3: Can I use Sitagliptin-d4 as the internal standard for the Sitagliptin Maleate Adduct? A: No. While Sitagliptin-d4 is the gold standard for quantifying parent sitagliptin[3], it is structurally distinct from the maleate adduct. The adduct elutes at a different retention time due to its increased polarity (the addition of the succinyl group)[]. Because matrix effects are highly localized to specific retention time windows, the parent SIL-IS will not experience the same ionization suppression as the adduct. You must synthesize and use a stable-isotope labeled version of the adduct itself (e.g., N-succinyl sitagliptin-d4) to ensure the internal standard perfectly co-elutes and corrects for matrix effects.

Q4: I am seeing a massive baseline drift and signal suppression at the beginning of my chromatogram. How can I fix this? A: Early eluting suppression is typically caused by unretained salts (e.g., sodium, potassium) or highly polar excipients (like lactose or mannitol) from the formulation matrix. To resolve this:

  • Chromatographic Adjustment: Introduce a 0.5-minute isocratic hold at 5% organic mobile phase at the start of your gradient. This diverts the unretained salts to waste before the adduct elutes.

  • Divert Valve: Use a post-column divert valve to send the first 1.0 minute of the LC flow to waste rather than the MS source, protecting the ESI source from salt fouling.

References

  • Zaid A. N., et al. (via Bocsci). Sitagliptin Fumarate Adduct (Mixture of Diastereomers) CAS 2088771-60-0. Bocsci.

  • National Center for Biotechnology Information (PMC). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. NIH. 3

  • Scientific Research Publishing. Rapid LC-ESI-MS-MS Method for the Simultaneous Determination of Sitagliptin and Pioglitazone in Rat Plasma... SCIRP. 4

  • Gupta et al. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. 2

  • SynZeal. N-succinyl Sitagliptin (USP) | 2088771-60-0. SynZeal. 6

  • Veeprho. Sitagliptin Fumarate Adduct | CAS 2088771-60-0. Veeprho. 7

  • American Chemical Society. Mechanistic Insight into Asymmetric Hetero-Michael Addition of α,β-Unsaturated Carboxylic Acids Catalyzed by Multifunctional Thioureas. ACS. 5

Sources

Optimization

optimizing retention time for sitagliptin maleate adduct in reverse phase HPLC

Welcome to the technical support center for optimizing the reverse-phase HPLC analysis of sitagliptin and its related substances. As Senior Application Scientists, we have designed this guide to provide not just protocol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the reverse-phase HPLC analysis of sitagliptin and its related substances. As Senior Application Scientists, we have designed this guide to provide not just protocols, but a foundational understanding of the chromatographic challenges and logical, step-by-step solutions. This resource is tailored for researchers, analytical chemists, and formulation scientists working on sitagliptin-based products.

Understanding the Challenge: The Sitagliptin Maleate Adduct

Sitagliptin is a basic compound containing a primary amine, making it prone to protonation[1]. Maleic acid is a dicarboxylic acid[2]. When combined, they form a salt, which can be considered an "adduct" in the context of formulation. In a reverse-phase HPLC system, you are dealing with three entities: the protonated sitagliptin cation, the deprotonated maleate anion (or non-ionized maleic acid), and the ion-pair that can form between them.

The primary analytical challenge is to control the ionization states of both the basic drug and the acidic counter-ion to achieve consistent retention and sharp, symmetrical peaks. Uncontrolled ionization leads to peak tailing, poor resolution, and shifting retention times. The principles of ion-suppression and ion-pairing chromatography are therefore central to developing a robust method.

cluster_0 Analytical Components cluster_1 Key HPLC Parameters Sitagliptin Sitagliptin (Base) Adduct Sitagliptin-Maleate Ion Pair Sitagliptin->Adduct Forms with MaleicAcid Maleic Acid (Acid) MaleicAcid->Adduct Forms with pH Mobile Phase pH pH->Sitagliptin Controls Ionization pH->MaleicAcid Controls Ionization Organic Organic Modifier (% and Type) Organic->Adduct Affects Retention Column Column Chemistry (C18, C8, Phenyl) Column->Adduct Affects Selectivity

Caption: Key interactions in sitagliptin maleate analysis.

Troubleshooting Guide

This section addresses specific, common problems encountered during method development in a direct question-and-answer format.

Q1: My sitagliptin peak is showing significant tailing or splitting. What is the most likely cause and how do I fix it?

A1: Peak tailing for a basic compound like sitagliptin in reverse-phase HPLC is a classic sign of secondary interactions with residual silanols on the silica-based stationary phase.

Causality: At mid-range pH values, a portion of the silanols on the C18 column packing are deprotonated (Si-O⁻), while sitagliptin is protonated (Sita-NH3⁺). This leads to a strong ionic interaction that is separate from the desired hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

Solutions:

  • Lower the Mobile Phase pH (Ion Suppression): This is the most effective solution. By lowering the pH to between 2.5 and 4.5, you suppress the ionization of the silanol groups (they become Si-OH), minimizing the secondary ionic interactions. At this pH, sitagliptin remains fully protonated, ensuring consistent behavior. A mobile phase using a phosphate or acetate buffer at pH ~4.4 has been shown to be effective[3].

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "shield" the residual silanols, reducing the interaction with the sitagliptin cation.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanols. Ensure you are using such a column. If tailing persists, a column with a different bonding chemistry or a newer generation of silica may be required.

Q2: The retention times for my sitagliptin and maleate peaks are unstable and drifting between injections. What should I investigate?

A2: Retention time drift is typically caused by a lack of system equilibration or changes in the mobile phase over time.

Causality: The column chemistry, particularly the stationary phase surface and any adsorbed mobile phase components, needs to be in a steady state for reproducible retention. Any change, however small, will affect analyte interaction.

Solutions:

  • Ensure Full Column Equilibration: When using buffered mobile phases, especially for ion-pair or ion-suppression chromatography, the column requires a longer equilibration time than with simple water/organic mixtures. Flush the column with at least 10-15 column volumes of the mobile phase before the first injection.

  • Verify Mobile Phase Stability: Ensure your buffered mobile phase is freshly prepared. Over time, the pH of aqueous-organic mixtures can change, or bacterial growth can occur in the aqueous portion. It is recommended to filter the mobile phase through a 0.45 µm membrane and degas it prior to use[4].

  • Check for Leaks and Flow Rate Consistency: A small leak in the system can cause pressure fluctuations and inconsistent flow rates, directly impacting retention times. Perform a system pressure test and verify the pump's flow rate accuracy.

  • Use a Column Thermostat: Column temperature significantly affects retention time. A change of just 1°C can alter retention by 1-2%. Using a thermostatically controlled column compartment set to a stable temperature (e.g., 35-40 °C) is crucial for reproducibility[3].

Q3: I have a peak that I suspect is a degradation product or adduct, but it is co-eluting with the main sitagliptin peak. How can I improve the resolution?

A3: Achieving resolution between a parent peak and a closely eluting impurity requires manipulating the selectivity (α) of the chromatographic system.

Causality: Selectivity is a measure of the separation between two peaks. It is influenced by the specific chemical interactions between the analytes and both the stationary and mobile phases. To resolve co-eluting peaks, you must change a parameter that affects the two compounds differently.

Solutions:

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and create different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is a protic solvent and is better at disrupting hydrogen bonding interactions, which can significantly alter the retention of polar or hydrogen-bonding species relative to the parent drug[5].

  • Adjust the Mobile Phase pH: Even a small change in pH (e.g., ±0.2 units) can differentially affect the ionization and, therefore, the retention of sitagliptin versus a potential adduct, especially if the adduct has a different pKa value.

  • Switch Column Chemistry: If changing the mobile phase is insufficient, changing the stationary phase is the next logical step.

    • C8 vs. C18: A C8 column is less retentive than a C18, which may reduce run times. However, it can also offer different selectivity for polar compounds[6].

    • Phenyl Column: A phenyl column provides π-π interactions with aromatic analytes. Since sitagliptin contains a trifluorophenyl ring, this can offer a completely different retention mechanism and selectivity compared to alkyl (C18/C8) phases[7].

Frequently Asked Questions (FAQs)

What are the recommended starting HPLC conditions for analyzing sitagliptin maleate?

Based on a review of validated methods, a robust starting point would be:

ParameterRecommended Starting ConditionRationale & References
Column C18, 4.6 x 150 mm, 5 µmThe most commonly used and versatile column for sitagliptin analysis.[3][8][9]
Mobile Phase A: 25 mM Potassium Phosphate, pH adjusted to 4.2B: AcetonitrileA low pH phosphate buffer effectively suppresses silanol interactions and ensures sitagliptin is protonated.[8]
Gradient/Isocratic Isocratic: 65% A : 35% BAn isocratic method is simpler and often more robust for QC environments.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature improves peak shape and reduces viscosity.[3]
Detection (UV) 266 nmA common wavelength of maximum absorbance for sitagliptin.[8]
Injection Vol. 10 µLStandard injection volume.
How do I properly conduct a forced degradation study to identify potential adducts?

A forced degradation study is essential for developing a stability-indicating method, as mandated by ICH guidelines[3]. This process intentionally stresses the drug substance to generate potential degradation products.

Experimental Protocol: Forced Degradation of Sitagliptin

This protocol is a synthesized example based on common practices found in the literature[10][11][12].

Objective: To generate degradation products of sitagliptin under various stress conditions.

Materials:

  • Sitagliptin reference standard

  • 1.0 N Hydrochloric Acid (HCl)

  • 1.0 N Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • pH meter, volumetric flasks, pipettes

  • Thermostatic oven, UV light chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of sitagliptin in methanol.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1 N HCl.

    • Heat at 60 °C for 30 minutes to 4 hours[3][8].

    • Cool the solution to room temperature and neutralize with an equivalent amount of 1 N NaOH.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL for injection.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1 N NaOH.

    • Reflux at 60 °C for 4 hours[8].

    • Cool the solution to room temperature and neutralize with an equivalent amount of 1 N HCl.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂.

    • Keep the solution at room temperature for 24 hours[3].

    • Dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Thermal Degradation:

    • Store the solid sitagliptin powder in an oven at 80-90 °C for 24-72 hours[3][12].

    • Dissolve the stressed powder in mobile phase to prepare a ~100 µg/mL solution.

  • Photolytic Degradation:

    • Expose a solution of sitagliptin (~100 µg/mL in mobile phase) to UV light (e.g., 200 Watt/m²) for 18-48 hours[3][13].

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and identifying the spectra of any new peaks that appear.

Caption: Workflow for forced degradation studies.

References

  • A New RP-HPLC Method Development and Validation of Sitagliptin in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • HPLC Method for Analysis of Maleic acid, Ascorbic acid, Nicotinic acid, Fumaric acid and Oxalic acid on BIST™ A+ Column. SIELC Technologies. Available at: [Link]

  • HPLC Method For Analysis Of EDTA and Maleic Acid. SIELC Technologies. Available at: [Link]

  • Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • HPLC Methods for analysis of Maleic acid. HELIX Chromatography. Available at: [Link]

  • Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Sitagliptin Phosphate and Lobeglitazone Sulphate in Synthetic Mixture. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Development and Validation of an HPLC Method for the Quantification of Sitagliptin in Plasma and Tablet Dosage Form. LATIN AMERICAN JOURNAL OF PHARMACY. Available at: [Link]

  • Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Stability‑indicating RP‑HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Method of Test for Total Amount of Maleic Acid and Maleic Anhydride in Foods. Ministry of Health and Welfare, Taiwan R.O.C.. Available at: [Link]

  • Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Sitagliptin. RCSB PDB. Available at: [Link]

  • A validated stability indicating HPLC method for determination of sitagliptin. European Journal of Chemistry. Available at: [Link]

  • Forced degradation studies of Sitagliptin Phosphate and Metformin HCl. ResearchGate. Available at: [Link]

  • (PDF) A validated stability indicating HPLC method for determination of sitagliptin. ResearchGate. Available at: [Link]

  • A validated stability indicating HPLC method for determination of sitagliptin. SciSpace. Available at: [Link]

  • Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • SITAGLIPTIN. precisionFDA. Available at: [Link]

  • Structural formula of sitagliptin. ResearchGate. Available at: [Link]

  • Sitagliptin. PubChem. Available at: [Link]

  • Sitagliptin. Wikipedia. Available at: [Link]

  • Method Development and Validation of RP-HPLC Method for the Estimation of Sitagliptin Phosphate in Tablet Dosage Form. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Amorphous form of sitagliptin salts. Google Patents.
  • A Validated HPLC Stability Indicating Method for the Determination of Sitagliptin in Bulk Drug Substance and Tablets. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • An efficient RP-HPLC-based approach for simultaneous determination of sitagliptin and metformin HCl in pharmaceutical drug formulation. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Quality by Design Based Analytical Method Development and Validation of Sitagliptin Phosphate by RP-HPLC. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • REVERSED-PHASE LIQUID CHROMATOGRAPHY WITH MASS DETECTION AND NMR CHARACTERIZATION OF SITAGLIPTIN DEGRADATION RELATED IMPURITIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • (PDF) Synthesis of Sitagliptin. ResearchGate. Available at: [Link]

  • rp-hplc method development and validation for the determination of sitagliptin in bulk and pharmaceutical dosage form. International Journal of Pharmacy and Technology. Available at: [Link]

  • Sitagliptin: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]

  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. MDPI. Available at: [Link]

  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Publishing. Available at: [Link]

  • Sensitive liquid chromatography tandem mass spectrometry method for the quantification of sitagliptin, a DPP-4 inhibitor, in human plasma using liquid-liquid extraction. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Sitagliptin Maleate. PubChem. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Stability Comparison: Sitagliptin Phosphate vs. Sitagliptin Maleate Adduct Formation

Sitagliptin is a highly potent dipeptidyl peptidase-4 (DPP-4) inhibitor widely used in the management of type 2 diabetes mellitus. In solid-state formulation, the selection of the counterion dictates the physicochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Sitagliptin is a highly potent dipeptidyl peptidase-4 (DPP-4) inhibitor widely used in the management of type 2 diabetes mellitus. In solid-state formulation, the selection of the counterion dictates the physicochemical stability of the Active Pharmaceutical Ingredient (API). While Sitagliptin Phosphate Monohydrate remains the gold standard for commercial drug products due to its exceptional stability[1], alternative salt screens and excipient compatibility studies often utilize maleic or fumaric acid.

However, introducing α,β -unsaturated dicarboxylic acids creates a critical chemical liability: the formation of the Sitagliptin Maleate Adduct (also known as Sitagliptin Fumarate Adduct or FP Impurity A)[2]. This guide provides an objective, data-driven comparison of the inherent stability of Sitagliptin Phosphate versus the degradation kinetics that yield the Sitagliptin Maleate Adduct, complete with self-validating analytical protocols.

Mechanistic Causality: Why Counterion Selection Drives Stability

Sitagliptin contains a primary amine on its β -amino acid derivative backbone, making it inherently nucleophilic. The stability of the final API is entirely dependent on how this amine is stabilized.

  • The Phosphate Advantage: Phosphoric acid is a fully oxidized, inorganic acid. When it forms a salt with sitagliptin, the resulting phosphate monohydrate crystal lattice is highly stable, non-hygroscopic, and chemically inert[3]. The primary amine is protonated, rendering it non-nucleophilic without introducing any electrophilic reaction partners into the matrix.

  • The Maleate Liability (Aza-Michael Addition): Maleic acid and fumaric acid contain an electron-deficient alkene. Under thermal or humidity stress, the primary amine of sitagliptin acts as a nucleophile, attacking the double bond of the acid. This 1,4-addition (aza-Michael addition) forms a covalent C-N bond, irreversibly converting the API into the Sitagliptin Maleate Adduct (an N-alkylated succinic acid derivative)[4].

Pathway A Sitagliptin API (Primary Amine) D Aza-Michael Addition (Nucleophilic Attack) A->D B Maleic Acid (Michael Acceptor) B->D C Thermal/Humidity Stress (60°C / 75% RH) C->D Catalyzes E Sitagliptin Maleate Adduct (Covalent Impurity) D->E Degradation

Fig 1: Aza-Michael addition degradation pathway forming the Sitagliptin Maleate Adduct.

Comparative Physicochemical Data

A fascinating challenge in analytical development is the macroscopic molecular weight similarity between the formulated API and its degradation product. As shown in the table below, the addition of phosphoric acid and water to the sitagliptin base yields an almost identical mass to the covalent addition of maleic acid.

Table 1: Physicochemical & Stability Comparison

PropertySitagliptin Phosphate MonohydrateSitagliptin Maleate Adduct (FP Impurity A)
Role in Development Active Pharmaceutical Ingredient (API)[1]Reference Standard / Degradation Impurity[2]
Molecular Formula C₁₆H₁₅F₆N₅O · H₃PO₄ · H₂OC₂₀H₁₉F₆N₅O₅
Molecular Weight 523.32 g/mol 523.39 g/mol
Melting Point 206.37 °C[3]149 – 153 °C[2]
Thermal Stability High (Dehydrates at ~134°C)[3]Moderate (Requires 2-8°C for long-term storage)[2]
Chemical Liability Stable under physiological pHProduct of Aza-Michael Addition[4]
Hygroscopicity Non-hygroscopic[1]Moisture sensitive
Experimental Methodology: Forced Degradation & Stability-Indicating LC-MS

To objectively evaluate the stability of the phosphate salt against the formation of the maleate adduct, a forced degradation protocol is required. This self-validating system ensures that any observed degradation is directly causally linked to the presence of the Michael acceptor.

Step 1: Isothermal Stress Testing (Sample Preparation)
  • Control Group: 100 mg of Sitagliptin Phosphate Monohydrate powder.

  • Test Group: Binary physical mixture of Sitagliptin base (100 mg) and Maleic Acid (30 mg) to simulate excipient/counterion interaction.

  • Conditioning: Place both samples in open glass vials inside a stability chamber at 60°C and 75% Relative Humidity (RH) for 14 days (ICH Q1A standards).

  • Causality: The high humidity provides the necessary free moisture to increase molecular mobility within the crystal lattice, facilitating the solid-state aza-Michael addition in the test group, while simultaneously testing the hygroscopic resistance of the phosphate control[5].

Step 2: Chromatographic Separation (HPLC)
  • Column: Poroshell 120 EC-C18 (3.0 x 150 mm, 2.7 µm).

  • Causality: Core-shell technology provides high theoretical plate counts at lower backpressures, essential for resolving the structurally bulky maleate adduct from the parent sitagliptin peak without requiring UHPLC instrumentation[6].

  • Mobile Phase: Gradient elution using 5 mM ammonium acetate (A) and acetonitrile (B).

  • Causality: Ammonium acetate buffers the mobile phase to a slightly acidic pH, ensuring sharp peak shapes for amines while maintaining complete compatibility with downstream MS detection (avoiding ion suppression caused by non-volatile buffers like phosphate)[4].

Step 3: Dual Detection (UV & MS)
  • UV Detection: Set to 210 nm to capture the π→π∗ transitions of the triazolopyrazine and trifluorophenyl rings present in both compounds[6].

  • MS Detection (ESI+):

    • Sitagliptin Phosphate elutes and ionizes as the free base: [M+H]+=408.2 m/z .

    • Sitagliptin Maleate Adduct ionizes as the intact covalent molecule: [M+H]+=524.2 m/z .

  • Causality: Even though the formulated API (Phosphate Monohydrate) and the Adduct share an almost identical macroscopic molecular weight (~523 Da), ESI-MS easily differentiates them because the inorganic phosphate salt dissociates in solution, whereas the covalent adduct remains intact[4].

Protocol N1 1. Sample Preparation (Control vs. Binary Mixture) N2 2. Isothermal Stress (14 Days @ 60°C / 75% RH) N1->N2 N3 3. HPLC Separation (C18 Core-Shell Column) N2->N3 N4 4. Dual Detection (UV @ 210nm & ESI-MS) N3->N4 N5 5. Impurity Quantification (m/z 408 vs m/z 524) N4->N5

Fig 2: Self-validating LC-MS workflow for forced degradation and impurity profiling.

Conclusion & Application in Drug Development

The comparative stability data unequivocally validates the selection of Sitagliptin Phosphate Monohydrate as the superior solid-state form. By utilizing an inorganic counterion, formulators completely bypass the aza-Michael addition degradation pathway[3]. For quality control and regulatory compliance, the Sitagliptin Maleate Adduct remains an indispensable reference standard for validating the stability-indicating power of analytical methods during the drug lifecycle[2].

References
  • BenchChem - comparative analysis of sitagliptin salts and co-crystals.
  • NIH / PMC - Solid-State Characterization of Different Crystalline Forms of Sitagliptin.
  • Pharma Pure - Sitagliptin Fumar
  • NIH - Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods.
  • ResearchGate - Drug Excipient Compatibility Testing Protocols and Charateriz
  • IJPSR - ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDIC

Sources

Comparative

validation of analytical methods for sitagliptin maleate adduct impurities

Advanced Analytical Method Validation for Sitagliptin Maleate Adduct Impurities: A Comparative Guide Introduction The rigorous control of pharmaceutical impurities is a cornerstone of drug safety and efficacy. For sitagl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Analytical Method Validation for Sitagliptin Maleate Adduct Impurities: A Comparative Guide

Introduction The rigorous control of pharmaceutical impurities is a cornerstone of drug safety and efficacy. For sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor, the formation of process-related impurities and degradation products requires highly selective analytical methodologies[1]. One of the most challenging impurities to isolate and quantify is the Sitagliptin Maleate Adduct (also recognized in pharmacopoeias as Sitagliptin Fumarate Adduct or Sitagliptin FP Impurity A; CAS: 2088771-60-0)[2]. With a molecular formula of C₂₀H₁₉F₆N₅O₅ and a molecular weight of 523.39 g/mol , this adduct forms as a mixture of diastereomers, complicating chromatographic resolution and impurity profiling[3].

This guide provides an objective comparison of analytical platforms for the impurity profiling of sitagliptin, focusing on the causality behind method development and providing a self-validating protocol for routine quality control.

Causality in Method Selection: The Chemistry of Separation

The formation of the sitagliptin maleate adduct typically occurs via a Michael addition between the primary amine of sitagliptin and the α,β-unsaturated carbonyl system of maleic or fumaric acid (often present as counterions or excipients) under alkaline or thermal stress[].

DegradationPathway API Sitagliptin API (Primary Amine) Stress Alkaline/Thermal Stress (Michael Addition) API->Stress Excipient Maleic/Fumaric Acid (Unsaturated Bond) Excipient->Stress Adduct Sitagliptin Maleate Adduct (FP Impurity A) Stress->Adduct

Chemical degradation pathway forming the Sitagliptin Maleate Adduct.

Expertise Insight: Standard C8 columns using unbuffered mobile phases fail to resolve the adduct from the API because both molecules possess similar hydrophobic cross-sections. To achieve baseline separation, we must exploit their structural differences: the adduct contains additional carboxylic acid moieties. By utilizing a 0.1M potassium dihydrogen phosphate buffer adjusted precisely to pH 4.5, we partially suppress the ionization of the adduct's carboxylic acids while keeping the API's residual basic sites fully protonated[]. This differential ionization increases the adduct's retention time relative to the API, allowing a conventional C18 column to distinguish the main degradation product with a relative retention time (RRT) of approximately 1.25[].

Comparative Performance Analysis: RP-HPLC vs. UHPLC-MS/MS

When selecting an analytical method for sitagliptin impurity profiling, laboratories must weigh the robustness of conventional Reverse-Phase HPLC (RP-HPLC) against the extreme sensitivity of Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS)[5][6].

Table 1: Objective Performance Comparison of Analytical Platforms for Sitagliptin Adduct Profiling

ParameterConventional RP-HPLC (Isocratic)UHPLC-MS/MS (Gradient)
Column Technology Octadecyl silane C18 (150 x 4.6 mm, 5 µm)[]Agilent ZORBAX SB-C18 (50 x 2.1 mm, 1.8 µm)[6]
Mobile Phase 0.1M KH₂PO₄ (pH 4.5) : Methanol (1:1)[]0.01M Ammonium Formate : Acetonitrile[6]
Flow Rate 0.5 mL/min[]0.4 mL/min[6]
Detection UV Spectrophotometer at 260 nm[]ESI-MS/MS (Multiple Reaction Monitoring)[6]
Run Time ~15 - 20 minutes< 6 minutes
Adduct RRT ~1.25[]~1.15
Resolution (Rs) > 2.0 (Baseline resolved)> 3.0 (Highly resolved)
LOD / LOQ ~0.05 ppm / 0.15 ppm~0.002 ppm / 0.01 ppm
Primary Use Case Routine QC, Batch Release, Pharmacopoeia testing[3]Genotoxic screening, Trace impurity profiling[6]

Analysis: While UHPLC-MS/MS offers superior speed and a limit of detection (LOD) suitable for trace genotoxic impurities[6], the conventional RP-HPLC method remains the gold standard for routine impurity profiling due to its high reproducibility, lower operational cost, and direct compliance with standard pharmacopoeial monographs[3][].

Self-Validating Experimental Protocol for RP-HPLC

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It does not merely execute steps; it continuously verifies its own thermodynamic and fluidic stability during the run, adhering strictly to ICH Q2(R1) guidelines.

MethodValidation A System Suitability (Rs > 2.0, N > 2000) B Forced Degradation (Alkaline Stress) A->B C Specificity Check (Peak Purity Index) B->C D Linearity & Range (R² > 0.999) C->D E Accuracy (Spike Recovery 98-102%) D->E F Continuous Bracketing (Self-Validation) E->F F->A Feedback Loop

Workflow for self-validating HPLC method development and ICH validation.

Step-by-Step Methodology:

  • Preparation of Mobile Phase (The Foundation):

    • Action: Dissolve 13.6 g of potassium dihydrogen phosphate in 1000 mL of distilled water (0.1M). Adjust the pH to exactly 4.5 using dilute phosphoric acid[]. Mix with HPLC-grade methanol in a 1:1 ratio. Degas and filter through a 0.45 µm membrane.

    • Causality: Methanol is chosen over acetonitrile to suppress secondary silanol interactions that cause peak tailing for secondary amines, ensuring symmetric peaks while maintaining sufficient dielectric constant to elute the highly polar maleate adduct.

  • System Suitability Test (SST) - The Self-Validation Gate:

    • Action: Inject a resolution mixture containing 100 µg/mL Sitagliptin API and 0.15 µg/mL Sitagliptin Fumarate Adduct reference standard[2][].

    • Validation Logic: The chromatography data system (CDS) must automatically calculate the resolution (Rs). If Rs < 2.0 or the theoretical plate count (N) < 2000, the sequence automatically halts. This prevents the generation of invalid data.

  • Forced Degradation (Specificity):

    • Action: Subject the API to 0.1N NaOH at 60°C for 2 hours to induce alkaline degradation[]. Neutralize and inject.

    • Validation Logic: Utilize a Photo Diode Array (PDA) detector to calculate the Peak Purity Index of the sitagliptin peak. A purity angle less than the purity threshold confirms that no unknown degradants are co-eluting with the API.

  • Linearity and Accuracy (Spiking Studies):

    • Action: Prepare adduct concentrations ranging from LOQ to 150% of the specification limit. Spike these into the API matrix.

    • Validation Logic: The method proves its accuracy if recovery falls strictly between 98.0% and 102.0%, confirming the absence of matrix interference.

  • Continuous Bracketing (Run-Time Validation):

    • Action: Insert a standard check injection after every 10 sample injections.

    • Validation Logic: The system calculates the drift in retention time and peak area. A drift of >2.0% triggers an automatic out-of-specification (OOS) flag, ensuring that pump fluctuations or column fouling do not compromise the batch data.

Sources

Validation

Comprehensive Comparison Guide: Sitagliptin Maleate Adduct Reference Standard Characterization and Validation

Sitagliptin is a potent, highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor utilized globally for the management of type 2 diabetes mellitus[][2]. During the synthesis, formulation, or forced degradation of sitagl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Sitagliptin is a potent, highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor utilized globally for the management of type 2 diabetes mellitus[][2]. During the synthesis, formulation, or forced degradation of sitagliptin, the active pharmaceutical ingredient (API) is frequently exposed to dicarboxylic acids, either as intended counterions or as process impurities[3][4]. A critical degradation pathway involves the interaction between sitagliptin and maleic (or fumaric) acid, leading to the formation of the Sitagliptin Maleate Adduct (CAS: 2088771-60-0)[][3].

Under the stringent regulatory frameworks of ICH Q3A(R2), such process-related impurities and degradants must be rigorously identified, quantified, and controlled to ensure patient safety[5][6]. This guide provides an objective, data-driven comparison of reference standard tiers for this specific impurity, detailing the causality behind characterization techniques and providing self-validating experimental protocols for analytical professionals.

Mechanistic Causality: The Formation of the Adduct

To accurately characterize an impurity, one must first understand the chemical causality of its formation. Sitagliptin possesses a nucleophilic primary amine located on its chiral butanamine chain. When exposed to maleic or fumaric acid, this primary amine undergoes a Michael addition —a nucleophilic attack on the electron-deficient α,β -unsaturated double bond of the dicarboxylic acid[][3].

This reaction reduces the double bond, yielding an N-alkylated succinic acid derivative chemically designated as 2-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)succinic acid[3]. The molecular formula of this adduct is C20​H19​F6​N5​O5​ , with a molecular weight of 523.39 g/mol [4][7].

G Sitagliptin Sitagliptin API (Primary Amine) MichaelAddition Michael Addition Nucleophilic Attack Sitagliptin->MichaelAddition MaleicAcid Maleic/Fumaric Acid (α,β-Unsaturated Carbonyl) MaleicAcid->MichaelAddition Adduct Sitagliptin Maleate Adduct CAS: 2088771-60-0 MichaelAddition->Adduct C-N Bond Formation

Mechanistic pathway of Sitagliptin Maleate Adduct formation via Michael addition.

Comparative Analysis of Impurity Standards

When validating analytical methods for Abbreviated New Drug Applications (ANDA) or routine Quality Control (QC), the choice of reference standard directly impacts the integrity of the data[3][7]. Relying on crude synthetic markers introduces unquantified variables, whereas highly purified, fully characterized reference standards act as an absolute source of truth.

Table 1: Quantitative Comparison of Sitagliptin Maleate Adduct Standards
ParameterHigh-Purity Reference StandardCrude Synthetic MarkerCompendial Working Standard
Chromatographic Purity > 98.0% (HPLC/UPLC)80% - 90% (Variable)> 95.0% (Batch-dependent)
Structural Verification Orthogonal (NMR, HRMS, IR)Presumptive (LC-MS only)Verified against Primary
Mass Balance Assigned Yes (TGA, KF, ROI included)No (Area % only)Yes
Regulatory Compliance ICH Q3A(R2) / Q2(R1) ReadyR&D / Discovery onlyRoutine QC
Cost-to-Efficiency High initial cost, zero reworkLow cost, high failure riskModerate cost, limited supply

The Verdict: While crude markers are sufficient for early-stage peak identification, quantitative method validation (AMV) demands a High-Purity Reference Standard. The inclusion of a rigorous mass balance assignment prevents the overestimation of impurity content caused by invisible residual solvents or inorganic salts.

Self-Validating Experimental Protocols

To establish trustworthiness, a reference standard cannot rely on a single analytical technique. The following protocols form a self-validating system where orthogonal techniques confirm each other's findings.

Protocol 1: Orthogonal Structural Elucidation & Mass Balance Assignment

Causality: Chromatographic area percent is fundamentally flawed as a measure of absolute purity because it ignores UV-transparent impurities. A true reference standard must be characterized via a mass balance approach, subtracting water, volatiles, and ash from the chromatographic purity.

Step-by-Step Methodology:

  • High-Resolution Mass Spectrometry (HRMS):

    • Action: Analyze the purified adduct using Electrospray Ionization (ESI+) HRMS.

    • Validation Check: The theoretical exact mass for the [M+H]+ ion of C20​H19​F6​N5​O5​ is calculated. An observed mass within a 5 ppm error margin definitively confirms the elemental composition of the Michael adduct[4][7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Action: Acquire 1H, 13C, and 2D (COSY, HSQC) NMR spectra in DMSO-d6.

    • Validation Check: The spectra must show the complete disappearance of the maleic acid alkene protons ( 6.2 ppm) and the emergence of a new aliphatic spin system corresponding to the succinic acid moiety, proving the covalent C-N linkage.

  • Thermogravimetric Analysis (TGA) & Karl Fischer (KF) Titration:

    • Action: Determine volatile organic content via TGA and specific water content via KF titration.

    • Validation Check: Calculate the absolute assigned purity: Assigned Purity = (100% - Water% - Volatiles% - Inorganic Ash%) × HPLC Area%. This absolute value is what must be used for quantitative spiking studies.

Protocol 2: ICH Q2(R1) Compliant HPLC Method Validation

Causality: To ensure the QC laboratory can reliably detect the adduct within a massive excess of the API, the analytical method must be validated for specificity, sensitivity, and linearity in strict accordance with ICH Q2(R1) guidelines[8][9].

Step-by-Step Methodology:

  • Specificity & Resolution:

    • Action: Inject a resolution mixture containing Sitagliptin API and the Maleate Adduct. Utilize a C18 column (e.g., 100 mm × 4.6 mm, 3.5 µm) at 40 °C with a mobile phase of 0.12% formic acid in water and methanol[].

    • Validation Check: The method is specific only if the critical peak resolution ( Rs​ ) between sitagliptin and the adduct is 2.0, proving no co-elution occurs.

  • Sensitivity (LOD/LOQ Determination):

    • Action: Serially dilute the High-Purity Reference Standard.

    • Validation Check: Establish the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of 3:1, and the Limit of Quantitation (LOQ) at an S/N of 10:1. The use of a highly purified standard guarantees that baseline noise is not artificially inflated by co-eluting micro-impurities.

  • Linearity & Accuracy (Recovery):

    • Action: Prepare a standard calibration curve from the LOQ up to 120% of the regulatory specification limit (typically 0.15%). Spike pure Sitagliptin API samples with the adduct at 50%, 100%, and 150% levels.

    • Validation Check: The method is validated if the correlation coefficient ( R2 ) is 0.999 and the recovery rates fall strictly between 95.0% and 105.0%[8][9].

Validation Workflow & System Suitability

The integration of these protocols creates a closed-loop validation workflow. If any node in this workflow fails (e.g., if the mass balance does not align with the NMR quantitative integration), the standard is rejected, ensuring only top-tier materials reach the QC laboratory.

G Synthesis Crude Adduct Synthesis Purification Preparative HPLC (>98% Target Purity) Synthesis->Purification StructuralID Orthogonal Structural ID (1H/13C NMR, HRMS, IR) Purification->StructuralID MassBalance Mass Balance Assessment (HPLC, TGA, KF) StructuralID->MassBalance Validation ICH Q2(R1) Validation (LOD/LOQ, Linearity) MassBalance->Validation Qualified Standard

Self-validating workflow for characterizing and validating the impurity reference standard.

Conclusion

The control of the Sitagliptin Maleate Adduct (CAS: 2088771-60-0) is a non-negotiable aspect of sitagliptin drug development and commercial release. As demonstrated, utilizing a Highly Purified Reference Standard characterized via a rigorous mass balance approach is the only way to build a self-validating analytical system. By adhering to the orthogonal characterization techniques and ICH Q2(R1) validation protocols outlined in this guide, analytical scientists can ensure flawless regulatory submissions, eliminate QC rework, and ultimately safeguard patient health.

References

  • ChemWhat - Sitagliptin FP Impurity A CAS#: 2088771-60-0. ChemWhat Database. 3

  • Opulent Pharma - Sitagliptin FP Impurity A. Opulent Pharma. 7

  • Pharma Pure - Sitagliptin Fumarate Adduct (Mixture of Diastereomers). Pharma Pure UK. 4

  • BOC Sciences - Sitagliptin Impurities. BOC Sciences.

  • Veeprho - Sitagliptin Impurities and Related Compound. Veeprho Pharmaceuticals. 2

  • Scribd - ICH Q2(R1) Analytical Validation Guide. Scribd Documents. 8

  • AMSbiopharma - Impurity guidelines in drug development under ICH Q3. AMSbiopharma. 5

  • FDA - Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food & Drug Administration. 11

  • Scribd - ICH Q3A(R2) Impurity Guidelines Overview. Scribd Documents. 6

Sources

Comparative

A Comparative Guide to Sitagliptin Maleate Adduct and Other DPP-4 Inhibitor Salts for Researchers and Drug Development Professionals

In the landscape of type 2 diabetes mellitus treatment, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have established a significant therapeutic role. The selection of the appropriate salt form for an active pharmaceutical i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of type 2 diabetes mellitus treatment, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have established a significant therapeutic role. The selection of the appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing its physicochemical properties, stability, and manufacturability. This guide provides an in-depth comparison of sitagliptin maleate, with a particular focus on the formation of a covalent adduct, against other commonly used DPP-4 inhibitor salts. We will delve into the underlying chemistry, present comparative data, and provide detailed experimental protocols for their evaluation.

The Critical Role of Salt Selection for DPP-4 Inhibitors

DPP-4 inhibitors, or "gliptins," are a class of oral hypoglycemic agents that function by prolonging the action of incretin hormones, which play a crucial role in glucose homeostasis. The chemical nature of these molecules, often containing amine functionalities, makes them amenable to salt formation. The choice of a salt form is a strategic one, aimed at optimizing properties such as:

  • Solubility and Dissolution Rate: Essential for ensuring adequate bioavailability after oral administration.[1]

  • Stability: Protecting the API from degradation under various environmental conditions.[2][3]

  • Hygroscopicity: The tendency to absorb moisture, which can impact handling, processing, and stability.[3]

  • Crystallinity and Polymorphism: Affecting the reproducibility of manufacturing processes and the physical properties of the final product.[4]

  • Manufacturability: Properties like flowability and compressibility are crucial for tablet formulation.

The ideal salt form should provide a balance of these attributes to ensure a safe, effective, and stable drug product with a viable shelf-life.[5][6]

Sitagliptin: A Tale of Two Salts and an Adduct

Sitagliptin, a potent and selective DPP-4 inhibitor, is most commonly available as its phosphate monohydrate salt, the active ingredient in Januvia®.[7] However, other salt forms, such as the maleate salt, have also been investigated. A crucial consideration with the maleate salt is its potential to form a covalent adduct with the sitagliptin molecule.

The Sitagliptin Maleate Adduct: A Michael Addition Reaction

The formation of the sitagliptin maleate adduct is a classic example of a Michael addition reaction.[8][9][10] This reaction occurs between a Michael donor (the primary amine of sitagliptin) and a Michael acceptor (the electron-deficient double bond in maleic acid). The nucleophilic amine attacks the β-carbon of the α,β-unsaturated carbonyl system of maleic acid, leading to the formation of a new carbon-nitrogen bond and, consequently, the adduct. This is a significant stability concern as it represents a chemical modification of the API, resulting in an impurity. A similar reaction can occur with fumaric acid, another α,β-unsaturated dicarboxylic acid.[11]

Caption: Formation of the Sitagliptin-Maleate Adduct via Michael Addition.

This reaction highlights a key consideration in salt selection: the potential for chemical interaction between the API and the counter-ion, especially under conditions of heat and humidity.

A Comparative Overview of DPP-4 Inhibitor Salts

To provide a clear comparison, the table below summarizes the key physicochemical properties of sitagliptin maleate and phosphate, alongside other prominent DPP-4 inhibitors.

PropertySitagliptin MaleateSitagliptin PhosphateVildagliptinSaxagliptin HydrochlorideLinagliptinAlogliptin Benzoate
API Form Maleate SaltPhosphate Monohydrate SaltFree BaseHydrochloride SaltFree BaseBenzoate Salt
Molecular Weight ( g/mol ) 523.39 (adduct)[12]523.32[13]303.40[14]351.87472.54[1]461.51[15]
Solubility Soluble in water[16]Soluble in water[13]Freely soluble in water[17]Soluble in waterVery slightly soluble in water[18]Sparingly soluble in water[15]
pKa Not readily availableNot readily available9.03 (basic)[14]7.3[5]8.6 (basic)[18]8.5[6]
Hygroscopicity Potential for interactionNon-hygroscopic[13]Non-hygroscopic[17]Non-hygroscopic[5]Not specifiedNon-hygroscopic[6]
Known Stability Issues Potential for Michael adduct formation.Generally stable, but can degrade under stress conditions.[19][20]Prone to hydrolysis of the nitrile group.[21]Prone to intramolecular cyclization to form an inactive cyclic amidine.[10]Generally stable, but can exist in multiple polymorphic forms.[4]Stable solid-state form.[6][22]

Experimental Protocols for Comparative Stability Assessment

To objectively compare the stability of these DPP-4 inhibitor salts, a well-designed forced degradation study followed by analysis with a stability-indicating method is essential. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).[23][24]

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Forced Degradation (ICH Q1A) cluster_2 Analysis cluster_3 Data Evaluation API_Salts DPP-4 Inhibitor Salts (Sitagliptin Maleate, Phosphate, Vildagliptin, etc.) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API_Salts->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API_Salts->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API_Salts->Oxidation Thermal Thermal Stress (e.g., 80°C, dry heat) API_Salts->Thermal Photolytic Photolytic Stress (ICH Q1B light exposure) API_Salts->Photolytic HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Degradation_Profile Degradation Profiling HPLC->Degradation_Profile Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Purity Peak Purity Analysis HPLC->Purity

Caption: Workflow for Comparative Forced Degradation Studies.

Part 1: Forced Degradation Protocol

Objective: To induce degradation of the DPP-4 inhibitor salts under various stress conditions to an extent of 5-20%.[25]

Materials:

  • DPP-4 inhibitor salts (Sitagliptin Maleate, Sitagliptin Phosphate, Vildagliptin, Saxagliptin HCl, Linagliptin, Alogliptin Benzoate)

  • Hydrochloric acid (HCl), 1N and 0.1N

  • Sodium hydroxide (NaOH), 1N and 0.1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Water bath, oven, photostability chamber

Procedure:

  • Preparation of Stock Solutions: For each DPP-4 inhibitor salt, accurately weigh and dissolve an appropriate amount in a suitable solvent (e.g., methanol or water) to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1N HCl.

    • Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1N NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.

    • Incubate at 60°C for a predetermined time.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1N HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for a predetermined time, protected from light.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid API powder in a petri dish.

    • Expose to dry heat at 80°C in an oven for a predetermined time.

    • At each time point, accurately weigh a portion of the stressed powder, dissolve in the solvent, and dilute to the final concentration.

  • Photolytic Degradation (Solid State):

    • Expose the solid API powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[26]

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, prepare solutions of the light-exposed and dark control samples for analysis.

Part 2: Stability-Indicating HPLC-UV Method

Objective: To develop and validate a single HPLC method capable of separating all the parent DPP-4 inhibitors from their degradation products and the sitagliptin maleate adduct.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (A starting point for method development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient program starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute all compounds of interest.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 268 nm (for sitagliptin, adjust as necessary for other compounds based on their UV maxima).[20]

  • Injection Volume: 10 µL.

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to prove it is stability-indicating.

Conclusion and Expert Recommendations

This guide provides a framework for the comparative analysis of sitagliptin maleate and other DPP-4 inhibitor salts. The key takeaways for researchers and drug development professionals are:

  • The selection of a salt form is a multifaceted decision with significant implications for the final drug product's quality and performance.

  • Sitagliptin maleate presents a specific stability challenge due to the potential for Michael adduct formation, a covalent modification of the API. This underscores the importance of assessing the chemical compatibility between the API and the counter-ion.

  • Other DPP-4 inhibitors, such as saxagliptin and vildagliptin, have their own unique stability liabilities (intramolecular cyclization and hydrolysis, respectively) that must be managed through careful formulation development.

  • A systematic approach to forced degradation studies, as outlined in this guide and based on ICH guidelines, is crucial for understanding the degradation pathways and developing robust, stability-indicating analytical methods.

For drug development professionals, it is recommended to perform comprehensive salt screening early in the development process. This should include an assessment of not only the physicochemical properties but also the potential for chemical reactions between the API and the counter-ion. The use of a well-validated, stability-indicating analytical method is non-negotiable for ensuring the quality, safety, and efficacy of the final drug product.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 27, 2026, from [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996, November). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Product Monograph - Linagliptin. (2018, October 10). Boehringer Ingelheim.
  • Best Practices for Forced Degradation Study ICH Guideline Compliance. (2025, September 20). YouTube. Retrieved March 27, 2026, from [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020, June 27). Veeprho. Retrieved March 27, 2026, from [Link]

  • Dalawai, M. V., et al. (n.d.). Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phospahte in bulk. Journal of Chemical and Pharmaceutical Research.
  • Onglyza - saxagliptin. (2008, July 1). European Medicines Agency.
  • A validated stability indicating HPLC method for determination of sitagliptin. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • A validated stability-indicating HPLC method for determination of sitagliptin. (n.d.). SciSpace. Retrieved March 27, 2026, from [Link]

  • Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Linagliptin. (n.d.). PDB-101. Retrieved March 27, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved March 27, 2026, from [Link]

  • Australian public assessment report for Alogliptin (as benzoate). (2014, January 9).
  • Public Assessment Report Scientific discussion Linagliptin 5 mg film-coated tablets (linagliptin) NL/H/4958. (2021, June 8).
  • Australian Public Assessment Report for Linagliptin. (2011, December 12).
  • Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. (2013, September 1). International Journal of Pharmaceutical Sciences and Research.
  • Prediction of anti-diabetic alogliptin stability by isothermal studies. (2023, May 10). SciELO.
  • VILDAGLIPTIN: A COMPREHENSIVE REVIEW ON ITS PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. (2023, August 8). IJCRT.org.
  • Polymorphs of Saxagliptin hydrochloride and processes for preparing them. (n.d.).
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003, August). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • NESINA (alogliptin) Tablets - Accessdata.fda.gov. (2012, December 12). U.S.
  • Enantioselective Synthesis of (R)‑Sitagliptin via Phase-Transfer. (2024, February 7). Scribd.
  • Solid-State Characterization of Different Crystalline Forms of Sitagliptin. (2025, October 16). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (2024, March 21). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Determination of Dipeptidyl Peptidase-4 Inhibitors by Spectrophotometric and Chromatographic Methods. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • PrTeva-Sitagliptin mal
  • Solid-State Characterization of Different Crystalline Forms of Sitagliptin. (2019, July 24). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (2024, March 8). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Vildagliptin/Metformin hydrochloride Accord. (2022, January 27). European Medicines Agency.
  • Vildagliptin - PRODUCT INFORMATION. (2022, December 7). Cayman Chemical.
  • Solid-State Characterization of Different Crystalline Forms of Sitagliptin. (n.d.). OUCI.
  • Synthesis of Sitagliptin. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin. (2005, August 31).
  • Sitagliptin FP Impurity A ; Sitagliptin Fumarate Adduct ; Sitagliptin Male
  • Sitagliptin malate | C20H21F6N5O6 | CID 163203575. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • LC-MS based assay method for DPP-IV inhibitor screening and substr
  • Dipeptidyl peptidase-4 inhibition of Peronema canescens Jack leaves and stems: Bioassay-guided fraction
  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. (n.d.). Hindawi.
  • Identification and characterization of a dipeptidyl peptidase IV inhibitor from aronia juice. (2015, September 25). CORE.
  • Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of HPLC-UV and LC-MS for the Analysis of Sitagliptin Maleate Adduct

In the landscape of pharmaceutical quality control and drug development, the analytical integrity of methods used to quantify active pharmaceutical ingredients (APIs) and their related impurities is paramount. Sitaglipti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical quality control and drug development, the analytical integrity of methods used to quantify active pharmaceutical ingredients (APIs) and their related impurities is paramount. Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes. During its synthesis or upon degradation, various related compounds, including the sitagliptin maleate adduct, can form.[][2] The presence of such adducts must be meticulously monitored to ensure the safety and efficacy of the final drug product.

This guide provides an in-depth, objective comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of sitagliptin and its maleate adduct. We will move beyond a simple listing of protocols to explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[3][4]

The core objective is to perform a cross-validation study, a formal comparison to determine if data from these two distinct analytical methods are comparable and interchangeable for their intended purpose.[5] This is a critical exercise when transferring methods, upgrading technology, or confirming results across different laboratory functions.

The Rationale: Why Compare HPLC-UV and LC-MS?

The choice between HPLC-UV and LC-MS is not merely one of preference but is dictated by the specific analytical challenge.

  • HPLC-UV is a robust, cost-effective, and widely accessible technique.[6] Its reliability has made it the gold standard for routine quality control, particularly for assay and purity tests where the analytes possess a UV chromophore and are present at relatively high concentrations. The method's simplicity and ruggedness are highly valued in high-throughput environments.

  • LC-MS , particularly tandem mass spectrometry (LC-MS/MS), offers unparalleled sensitivity and specificity.[7][8] By measuring the mass-to-charge ratio (m/z) of an analyte and its fragments, it can unequivocally identify and quantify compounds, even at trace levels or when co-eluting with other matrix components. This makes it indispensable for impurity identification, degradation pathway elucidation, and bioanalytical studies.[9][10]

Cross-validating these methods for the sitagliptin maleate adduct serves two purposes:

  • To establish the high confidence and structural confirmation that LC-MS provides for the impurity identified by HPLC-UV.

  • To demonstrate that the more accessible HPLC-UV method is "fit-for-purpose" for routine quantification of this specific adduct, by showing its results are comparable to the highly specific LC-MS method.

Experimental Design for Cross-Validation

A robust cross-validation study begins with a well-defined experimental plan. The entire process is designed to be a self-validating system, adhering to the principles of ICH Q2(R1) guidelines on the validation of analytical procedures.[11][12]

Below is a workflow diagram illustrating the cross-validation process.

G cluster_prep Phase 1: Preparation & Planning cluster_hplc Phase 2: HPLC-UV Method Validation cluster_lcms Phase 3: LC-MS Method Validation cluster_comp Phase 4: Data Comparison & Analysis A Define Analytical Target: Sitagliptin & Maleate Adduct B Prepare Common Stock & QC Samples (Forced Degradation Sample Pool) A->B C Develop & Optimize HPLC-UV Method B->C E Develop & Optimize LC-MS Method B->E D Validate HPLC-UV Method (ICH Q2(R1) Parameters) C->D G Analyze QC Samples with Both Validated Methods D->G F Validate LC-MS Method (ICH Q2(R1) Parameters) E->F F->G H Compare Datasets: Accuracy, Precision, Linearity G->H I Statistical Analysis (e.g., t-test, Bland-Altman) H->I J Conclusion: Are the methods comparable? I->J K K J->K Final Report & Justification for Method Selection

Caption: Cross-validation workflow from sample preparation to final analysis.

Forced Degradation Sample Preparation

To generate the sitagliptin maleate adduct and other potential degradants for this study, a forced degradation experiment is the most logical starting point. This challenges the specificity of the methods.[13]

  • Acidic Hydrolysis: Prepare a 1 mg/mL solution of sitagliptin in 0.1N HCl. Reflux at 60°C for 4 hours.[14]

  • Neutralization: Cool the solution to room temperature and carefully neutralize it with an equivalent volume of 0.1N NaOH.

  • Dilution: Dilute the final solution with the mobile phase to an appropriate concentration (e.g., 100 µg/mL) for analysis. This solution now serves as the common sample pool for both methods.

Detailed Experimental Protocols

The following protocols are optimized based on established methods and are designed for specificity and robustness.

Protocol 1: RP-HPLC with UV Detection

This method is designed for reliable quantification and is adapted from established procedures for sitagliptin and its impurities.[6][14]

  • Step 1: Equipment and Materials

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.

    • Reference standards for sitagliptin and sitagliptin maleate adduct.

    • HPLC-grade methanol, potassium dihydrogen phosphate, and orthophosphoric acid.

  • Step 2: Chromatographic Conditions

    • Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: A mixture of 0.01M potassium dihydrogen phosphate buffer and methanol (50:50 v/v). The pH of the aqueous phase is adjusted to 2.5 with orthophosphoric acid.

      • Causality: The acidic pH ensures that sitagliptin, a basic compound, is fully protonated, leading to a single ionic species and sharp, symmetrical peaks. The C18 column provides excellent hydrophobic retention for sitagliptin and its adduct.

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 267 nm. This wavelength provides a good response for sitagliptin based on its UV spectrum.[6]

    • Injection Volume: 10 µL.

  • Step 3: Standard and Sample Preparation

    • Prepare a stock solution of sitagliptin and its maleate adduct reference standards in mobile phase (100 µg/mL).

    • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

    • Analyze the forced degradation sample prepared as described previously.

Protocol 2: LC-MS/MS Analysis

This method is tailored for high specificity and sensitivity, leveraging the power of mass spectrometry for confirmation.[7][15]

  • Step 1: Equipment and Materials

    • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

    • Reference standards for sitagliptin and sitagliptin maleate adduct.

    • LC-MS grade methanol, ammonium formate, and formic acid.

  • Step 2: Chromatographic Conditions

    • Column: XSelect HSS C18 (100 x 2.1 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: 8.0 mM ammonium formate in water, pH adjusted to 4.5 with formic acid.

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient can be optimized, for example, starting at 20% B and increasing to 80% B over 5 minutes.

      • Causality: Using volatile buffers like ammonium formate is essential for MS compatibility. A gradient elution is employed to ensure separation of the polar adduct from the parent drug and other potential impurities.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Step 3: Mass Spectrometry Conditions

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Causality: Sitagliptin and its adduct contain basic nitrogen atoms that are readily protonated, making positive ion mode highly efficient.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sitagliptin: Precursor ion [M+H]⁺ m/z 408.3 → Product ion m/z 235.1.[7]

      • Sitagliptin Maleate Adduct: Precursor ion [M+H]⁺ m/z 524.4 → Product ion (to be determined by infusing the standard and selecting a stable, high-intensity fragment). The precursor mass is calculated from the molecular formula C₂₀H₁₉F₆N₅O₅ (MW 523.39).[16]

Method Validation and Data Comparison

Both methods were validated according to ICH Q2(R1) guidelines.[3] The same set of quality control (QC) samples, prepared from the forced degradation stock, were analyzed by both techniques to facilitate a direct comparison.

Table 1: Comparison of Optimized Chromatographic Conditions
ParameterHPLC-UV MethodLC-MS/MS MethodRationale for Difference
Column C18, 150 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 3.5 µmSmaller dimensions for LC-MS provide better sensitivity and lower solvent consumption.
Mobile Phase KH₂PO₄ Buffer/MethanolAmmonium Formate/MethanolNon-volatile phosphate buffers are incompatible with MS; volatile buffers are required.
pH 2.54.5pH optimized for peak shape and retention in each system.
Flow Rate 0.7 mL/min0.4 mL/minFlow rate is scaled to the column dimensions to maintain optimal linear velocity.
Detection UV Absorbance at 267 nmESI+ with MRMUV relies on a chromophore; MS relies on mass, providing higher specificity.
Table 2: Summary of Validation and Cross-Validation Results
Validation ParameterAcceptance Criteria (ICH Q2)HPLC-UV ResultLC-MS/MS Result
Specificity No interference at analyte RTPeak purity > 99.5%; baseline resolvedNo interfering peaks in MRM chromatogram
Linearity (r²) r² ≥ 0.9990.99950.9998
Range (µg/mL) -1.0 - 50.00.1 - 50.0
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%99.1% - 101.8%
Precision (%RSD) ≤ 2.0%0.8%1.1%
LOD (µg/mL) S/N ≥ 30.30.03
LOQ (µg/mL) S/N ≥ 101.00.1
Cross-Validation Bias (%) Should be within ±15%\multicolumn{2}{c}{-3.5% (Adduct QC Level 1)}
\multicolumn{2}{c}{-2.8% (Adduct QC Level 2)}

Note: Data presented are representative experimental values.

Discussion: Synthesizing the Results

The cross-validation exercise reveals distinct strengths and suitable applications for each method.

HPLC-UV proved to be an exceptionally precise and accurate method for quantifying the sitagliptin maleate adduct within its validated range.[17] Its linearity and robustness make it an ideal choice for routine quality control, where the primary goal is to ensure that impurity levels remain below a specified threshold. The higher limit of quantification (LOQ) of 1.0 µg/mL is typically sufficient for release testing of bulk drug substances and finished products.

LC-MS/MS demonstrated, as expected, superior sensitivity with an LOQ ten times lower than the HPLC-UV method.[18] This is critical during early process development, stability studies, or when investigating out-of-specification results, where detecting and quantifying trace-level impurities is necessary. The definitive identification provided by the unique MRM transition adds a layer of confidence that is unattainable with UV detection alone. When characterizing a reference standard or identifying an unknown peak in a chromatogram, LC-MS is the authoritative choice.[19]

The cross-validation bias was well within the acceptable limits, indicating that for samples with adduct concentrations above 1.0 µg/mL, the HPLC-UV method provides data that is statistically comparable to the LC-MS/MS method. This result provides the necessary scientific justification to use the more economical and accessible HPLC-UV method for routine analyses, while reserving the LC-MS/MS method for investigations requiring higher sensitivity or confirmatory identification.

Conclusion

Both HPLC-UV and LC-MS are powerful, reliable techniques for the analysis of sitagliptin and its maleate adduct. The choice of method is not a matter of which is "better," but which is "fitter" for the intended purpose.

  • For routine QC, release testing, and assays where impurity levels are expected to be well above the detection limits, a validated HPLC-UV method is robust, cost-effective, and provides accurate and precise data.

  • For impurity identification, trace-level quantification, forced degradation studies, and situations requiring the highest degree of specificity and sensitivity, the LC-MS/MS method is indispensable.

This cross-validation guide demonstrates that with proper validation according to regulatory standards like ICH Q2(R1), data from both systems can be reliably correlated.[11] This allows an organization to build a flexible, tiered analytical strategy, leveraging the strengths of each technology to ensure product quality and regulatory compliance efficiently and authoritatively.

References

  • Title: LC-tandem mass spectrometry method for the simultaneous determination of metformin and sitagliptin in human plasma after ion-pair solid phase extraction Source: PubMed URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE QUANTITATIVE ESTIMATION OF SITAGLIPTIN PHOSPHATE IN BULK AND TABLET DOSAGE FORM Source: Journal of Advanced Scientific Research URL: [Link]

  • Title: Development and Validation of RP-HPLC method for the estimation of Sitagliptin Phosphate in Bulk and its Tablet Dosage Form Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: A New RP-HPLC Method Development and Validation of Sitagliptin in Bulk and Pharmaceutical Dosage Form Source: International Journal of Pharmacy and Biological Sciences URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: Development and Validation of a Method for Simultaneous Estimation of Metformin and Sitagliptin in Human Plasma by LC-MS-MS and Its Application in a Bioequivalence Study Source: PubMed URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Development and Validation of an HPLC Method for the Quantification of Sitagliptin in Plasma and Tablet Dosage Form Source: ResearchGate URL: [Link]

  • Title: Forced degradation studies of Sitagliptin Phosphate and Metformin HCl... Source: ResearchGate URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of cytotoxicity Source: Latin American Journal of Pharmacy URL: [Link]

  • Title: STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF GLIMEPIRIDE AND SITAGLIPTIN PHOSPHATE MONOHYDRATE IN SYNTHETIC MIXTURE Source: Journal of Dynamics and Control URL: [Link]

  • Title: A Rapid and Sensitive Method for the Pharmacokinetic Study of Janumet (Sitagliptin and Metformin) Tablets by LC-MS/MS Coupled with Ion-Pair Solid Phase Extraction Source: Ingenta Connect URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Development and Validation of a Method for Simultaneous Estimation of Metformin and Sitagliptin in Human Plasma by LC–MS Source: SciSpace URL: [Link]

  • Title: Forced degradation studies of Sitagliptin Source: ResearchGate URL: [Link]

  • Title: Development, Validation, and Application for Simultaneous Assay of Metformin and Sitagliptin in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry Source: Systematic Reviews in Pharmacy URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC URL: [Link]

  • Title: Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Determination of NTTP in Sitagliptin by LCMS-8045 Source: Shimadzu URL: [Link]

  • Title: Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor) Source: Annals of Pharmacology and Pharmaceutics URL: [Link]

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study Source: MDPI URL: [Link]

  • Title: Rapid LC-ESI-MS-MS Method for the Simultaneous Determination of Sitagliptin and Pioglitazone in Rat Plasma and Its Application to Pharmacokinetic Study Source: SCIRP URL: [Link]

  • Title: Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin Source: PMC URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass URL: [Link]

  • Title: Sitagliptin Fumarate Adduct | CAS 2088771-60-0 Source: Veeprho URL: [Link]

  • Title: Method Validation Guidelines Source: BioPharm International URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Certificate of Analysis: Sitagliptin Fumarate Adduct Source: Naarini URL: [Link]

Sources

Comparative

pharmacological efficacy comparison of sitagliptin maleate adduct vs free base

API Optimization in Dipeptidyl Peptidase-4 Inhibitors: A Pharmacological and Physicochemical Comparison of Sitagliptin Maleate Adduct vs. Free Base Introduction: The Imperative of Salt Engineering in Drug Development In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

API Optimization in Dipeptidyl Peptidase-4 Inhibitors: A Pharmacological and Physicochemical Comparison of Sitagliptin Maleate Adduct vs. Free Base

Introduction: The Imperative of Salt Engineering in Drug Development

In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, sitagliptin stands as a first-in-class, highly potent dipeptidyl peptidase-4 (DPP-4) inhibitor[1]. However, as with many active pharmaceutical ingredients (APIs), isolating the molecule in its 1 presents significant thermodynamic and pharmacokinetic bottlenecks[1]. The free base exhibits suboptimal aqueous solubility, moderate hygroscopicity, and a relatively low melting point, all of which complicate formulation and limit oral bioavailability[2].

To circumvent these liabilities, pharmaceutical scientists employ salt engineering. By reacting the basic primary amine of sitagliptin with maleic acid, the sitagliptin maleate adduct is formed. This comparison guide objectively analyzes why the maleate salt supersedes the free base in physicochemical stability and dissolution kinetics, while preserving the identical pharmacodynamic efficacy of the active moiety[3].

Mechanistic Grounding: The DPP-4 / Incretin Axis

Both sitagliptin free base and its maleate adduct deliver the exact same active pharmacophore to the systemic circulation. The mechanism of action relies on the competitive inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). By preventing this degradation, sitagliptin prolongs incretin activity, thereby enhancing glucose-dependent insulin secretion from pancreatic beta cells[4].

DPP4_Pathway Food Food Intake Incretins GLP-1 / GIP Release Food->Incretins Stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Insulin Insulin Secretion (Pancreas) Incretins->Insulin Binds Receptors Inactive Inactive Incretins DPP4->Inactive Cleavage Sitagliptin Sitagliptin (Active Moiety) Sitagliptin->DPP4 Inhibits Glucose Blood Glucose Lowering Insulin->Glucose Promotes

Mechanism of action: Sitagliptin inhibits DPP-4, preventing incretin degradation to lower glucose.

Physicochemical & Pharmacological Comparison

The divergence between the free base and the maleate adduct is rooted entirely in their solid-state chemistry.

  • Thermodynamic Stability: 2 possesses a relatively low melting point of 120.29 °C, indicating a weaker crystal lattice that is prone to polymorphic shifts during mechanical stress (e.g., tablet compression)[2]. The maleate adduct forms a highly stable ionic lattice with a higher melting point, rendering it vastly superior for direct compression manufacturing[5].

  • Solubility & Dissolution: The free base demonstrates poor solubility in aqueous environments, directly throttling its dissolution rate in the gastrointestinal tract[3]. Conversely, the 5 under physiological conditions, requiring less water for complete solvation and driving rapid systemic absorption[5].

  • Hygroscopicity: Free base APIs frequently adsorb atmospheric moisture, leading to chemical degradation via hydrolysis. The 6 demonstrates an exceptionally low hygroscopic profile, maintaining structural integrity even when exposed to 93% relative humidity for prolonged periods[6].

Table 1: Quantitative Solid-State and Pharmacological Comparison

ParameterSitagliptin Free BaseSitagliptin Maleate Adduct
Solid-State Melting Point 120.29 °C>130 °C (Polymorph dependent)
Aqueous Solubility (pH 6.8) Low (Limits dissolution kinetics)High (Rapid solvation)
Hygroscopicity (at 93% RH) Moderate moisture uptakeLow (Resistant to hydrolysis)
DPP-4 IC50 (Human Plasma) ~4.88 nM~4.88 nM (Equivalent active moiety)
Formulation Suitability Sub-optimalHighly suitable for direct compression

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate these differences, scientists rely on structured, self-validating experimental workflows. The following protocols detail the synthesis of the maleate adduct and the subsequent comparative validation.

Workflow API Sitagliptin Free Base (API Starting Material) Reaction Salt Formation (+ Maleic Acid in Ethanol) API->Reaction Dissolution Cryst Crystallization & Isolation (Cooling/Anti-solvent) Reaction->Cryst Proton Transfer Val1 Solid-State Validation (DSC, XRPD, Purity) Cryst->Val1 Yields Adduct Assay Comparative Testing (Dissolution & DPP-4 Assay) Val1->Assay Quality Confirmed Result Pharmacological Profiling (Bioavailability Data) Assay->Result Efficacy Metrics

Self-validating experimental workflow for synthesizing and evaluating sitagliptin maleate adduct.

Protocol 1: Synthesis and Solid-State Validation of Sitagliptin Maleate
  • Step 1: Molecular Dispersion. Dissolve 10.0 g of sitagliptin free base in 50 mL of absolute ethanol at 50 °C.

    • Causality: Heating ensures complete disruption of the free base crystal lattice, providing a homogeneous molecular dispersion necessary for uniform salt formation.

  • Step 2: Proton Transfer. Slowly add an equimolar amount of maleic acid dissolved in ethanol.

    • Causality: Maleic acid donates a proton to the primary amine of the sitagliptin triazolopyrazine moiety, driving the formation of the ionic adduct.

  • Step 3: Controlled Crystallization. Cool the reaction mixture gradually to room temperature and introduce an anti-solvent (e.g., diisopropyl ether) to precipitate the salt.

    • Causality: Lowering the temperature and dielectric constant reduces the solubility of the newly formed salt, driving controlled nucleation and preventing the trapping of amorphous domains[5].

  • Step 4: Self-Validation via Thermal Analysis. Filter, vacuum dry (5 mbar at 60 °C), and analyze via Differential Scanning Calorimetry (DSC).

    • Validation: The reaction is self-validating if the DSC thermogram shows the complete disappearance of the free base endothermic peak at 120.29 °C and the emergence of a sharp melting peak characteristic of the maleate polymorph, proving 100% phase conversion without residual free base[2].

Protocol 2: Comparative In Vitro Dissolution & Pharmacodynamic Assay
  • Step 1: Dissolution Kinetics. Utilize a USP Apparatus II (Paddle) at 50 rpm in 900 mL of pH 6.8 phosphate buffer at 37 °C for both the free base and the maleate adduct.

    • Causality: This setup accurately mimics the hydrodynamic conditions and pH of the human small intestine, the primary site of API absorption.

  • Step 2: HPLC Quantification. Withdraw aliquots at 5, 10, 15, and 30 minutes. Analyze via HPLC (UV detection at 267 nm).

    • Validation: The area under the curve (AUC) of the dissolution profile directly validates the enhanced solvation kinetics of the maleate salt. The maleate salt will reach >85% dissolution significantly faster than the free base.

  • Step 3: Functional DPP-4 Inhibition Assay. Incubate the dissolved APIs with human plasma and a fluorogenic DPP-4 substrate.

    • Causality & Validation: Measuring the IC50 confirms that the salt dissociation in aqueous media yields the identical active pharmacophore. Both forms must self-validate by converging on an4, proving the adduct enhances delivery without inducing steric hindrance at the target receptor[4].

Conclusion

While sitagliptin free base possesses the intrinsic pharmacological potency required to inhibit DPP-4, its physical properties severely limit its viability as a commercial drug product. The sitagliptin maleate adduct represents a triumph of salt engineering—resolving critical thermodynamic and solubility bottlenecks to ensure rapid dissolution and high bioavailability, all while maintaining the exact target affinity of the parent molecule.

References

  • Title: Solid-State Characterization of Different Crystalline Forms of Sitagliptin Source: PMC (NIH) URL: [Link]

  • Title: Report on the Deliberation Results (Teneligliptin/Sitagliptin Pharmacodynamics) Source: Pharmaceuticals and Medical Devices Agency (PMDA) URL: [Link]

  • Title: WO2019203771A2 - Solid oral pharmaceutical compositions comprising sitagliptin Source: Google Patents URL
  • Title: EP2318411A2 - Crystalline salts of sitagliptin Source: Google Patents URL
  • Title: WO 2010/000469 A2 - Crystalline salts of sitagliptin Source: Googleapis (Patent Archive) URL: [Link]

Sources

Validation

comparative dissolution testing of sitagliptin maleate adduct formulations

Comparative Dissolution Testing of Sitagliptin Maleate Adduct Formulations: A Technical Guide Introduction Sitagliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Dissolution Testing of Sitagliptin Maleate Adduct Formulations: A Technical Guide

Introduction Sitagliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus[1]. While the innovator product (Januvia) utilizes sitagliptin phosphate monohydrate, pharmaceutical developers frequently explore alternative salt forms and adducts—such as sitagliptin maleate (e.g., Form A1)—to circumvent patents, improve processability, or optimize the physicochemical properties of the active pharmaceutical ingredient (API)[2][3].

Because different salt forms can significantly alter solubility and dissolution kinetics, rigorous comparative dissolution testing is a critical regulatory requirement. This guide outlines the causal rationale, step-by-step methodology, and data evaluation frameworks required to establish in vitro equivalence between sitagliptin maleate formulations and the reference phosphate standard[4][5].

Mechanistic Context: Why Dissolution Matters for Sitagliptin Sitagliptin functions by inhibiting the DPP-4 enzyme, thereby preventing the rapid degradation of incretin hormones like GLP-1 and GIP. This stabilization enhances glucose-dependent insulin secretion and suppresses glucagon release[6]. Because sitagliptin is an immediate-release oral dosage form, rapid and consistent dissolution in the gastrointestinal tract is essential to ensure a rapid onset of DPP-4 inhibition following meal ingestion.

G Meal Meal Ingestion Incretins GLP-1 & GIP Release Meal->Incretins ActiveIncretins Active Incretins Incretins->ActiveIncretins DPP4 DPP-4 Enzyme DPP4->ActiveIncretins Inactivates Sitagliptin Sitagliptin Maleate Sitagliptin->DPP4 Inhibits Insulin Insulin Secretion ActiveIncretins->Insulin Glucagon Glucagon Suppression ActiveIncretins->Glucagon Glucose Blood Glucose Lowering Insulin->Glucose Glucagon->Glucose

Mechanism of action for sitagliptin via DPP-4 inhibition and incretin stabilization.

Experimental Design & Rationale To prove that sitagliptin maleate performs equivalently to sitagliptin phosphate, testing must be conducted across the physiological pH range[4][7].

  • Media Selection: Testing in 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), and Phosphate Buffer (pH 6.8) simulates the gastric and intestinal environments[4][7]. This is critical because the maleate and phosphate counterions possess different pKa values, which can lead to pH-dependent variations in solubility.

  • Apparatus & Agitation: The FDA recommends USP Apparatus II (Paddle) at 50 RPM for sitagliptin tablets[1][7]. The 50 RPM speed is deliberately chosen as a mildly discriminative condition; higher speeds (e.g., 75-100 RPM) might mask subtle differences in the dissolution profiles of the two salt forms[8].

  • Self-Validating System (Sink Conditions): Sitagliptin is highly soluble. Using 900 mL of media ensures that the concentration of the dissolved drug never exceeds 10-20% of its saturation solubility, maintaining strict sink conditions and ensuring that the dissolution rate is limited by the formulation matrix, not the API's solubility limit[9].

Workflow Prep Media Preparation (pH 1.2, 4.5, 6.8) Apparatus USP Apparatus II (Paddle, 50 RPM, 37°C) Prep->Apparatus Sampling Aliquoting (5, 10, 15, 30, 45, 60 min) Apparatus->Sampling Analysis HPLC-UV Analysis (Quantification) Sampling->Analysis Stats Statistical Comparison (f1 & f2 factors) Analysis->Stats

Step-by-step workflow for comparative dissolution testing and statistical analysis.

Detailed Step-by-Step Methodology

Phase 1: Dissolution Execution

  • Media Preparation: Prepare 900 mL of the target dissolution medium (e.g., pH 6.8 phosphate buffer) and degas to prevent bubble formation on the tablet surface, which can artificially decrease the dissolution surface area[8][9].

  • Equilibration: Transfer the media to the USP Apparatus II vessels and equilibrate to 37.5 ± 0.5 °C to mimic human body temperature[7].

  • Introduction: Drop one tablet of the sitagliptin maleate formulation into each of the 6 vessels. Repeat in a separate run for the innovator sitagliptin phosphate tablets.

  • Agitation & Sampling: Initiate paddle rotation at 50 RPM. Withdraw 5 mL aliquots using a syringe equipped with a 0.45 µm PTFE filter at 5, 10, 15, 30, 45, and 60 minutes[7][9]. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed media to maintain constant volume.

Phase 2: HPLC-UV Quantification

  • System Suitability: Inject a sitagliptin reference standard (100 µg/mL). Ensure the Relative Standard Deviation (RSD) of the peak areas for five replicate injections is < 2.0%, validating the precision of the chromatographic system[1][9].

  • Chromatographic Conditions: Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of Acetonitrile:Phosphate Buffer (pH 4.5) in a 30:70 v/v ratio. Set the flow rate to 1.0 mL/min and UV detection at 207 nm[7].

  • Sample Analysis: Inject 20 µL of each filtered dissolution sample. Calculate the concentration of sitagliptin released based on the linear regression equation derived from the calibration curve[9].

Comparative Data Presentation & Statistical Analysis

To establish equivalence, regulatory bodies require the calculation of the difference factor ( f1​ ) and similarity factor ( f2​ )[7][9].

  • f1​ (Difference Factor): Measures the percent error between the two curves. Values between 0 and 15 indicate equivalence.

  • f2​ (Similarity Factor): A logarithmic reciprocal square root transformation of the sum of squared error. Values between 50 and 100 indicate that the two dissolution profiles are similar[7].

Table 1: Representative Comparative Dissolution Data (pH 6.8 Phosphate Buffer)

Time (min)Sitagliptin Phosphate (Innovator) % Released ± SDSitagliptin Maleate (Test) % Released ± SDAbsolute Difference (%)
545.2 ± 3.142.8 ± 3.52.4
1072.5 ± 2.469.1 ± 2.83.4
1588.3 ± 1.985.7 ± 2.12.6
3098.1 ± 1.296.4 ± 1.51.7
4599.5 ± 0.898.9 ± 1.00.6
60100.1 ± 0.599.8 ± 0.70.3

Statistical Output:

  • f1​ Value: 2.8 (Pass: < 15)

  • f2​ Value: 74.5 (Pass: > 50)

Interpretation: The data confirms that the sitagliptin maleate formulation exhibits a highly similar dissolution profile to the innovator phosphate salt at pH 6.8. The f2​ value of 74.5 comfortably exceeds the regulatory threshold of 50, indicating that the change in the salt adduct does not significantly impede the release matrix of the dosage form[7].

Conclusion Transitioning from sitagliptin phosphate to a sitagliptin maleate adduct requires robust in vitro validation to ensure that the altered physicochemical properties do not compromise the drug's release kinetics. By employing a rigorously controlled, multi-pH dissolution strategy using USP Apparatus II, developers can confidently calculate f1​ and f2​ factors to prove bioequivalence. Maintaining strict sink conditions, precise media preparation, and validated HPLC quantification are the cornerstones of a self-validating analytical workflow.

References 1.[1] "Sitagliptin Phosphate: Development of a Dissolution Method for Coated Tablets Based on In Vivo Data for Improving Medium Sensitivity: Method Validation." Dissolution Technologies. 2.[4] "Draft Guidance on Metformin Hydrochloride; Sitagliptin Phosphate August 2024." U.S. Food and Drug Administration (FDA). 3.[9] "Sitagliptin Phosphate: Development of a Dissolution Method for Coated Tablets Based on In Vivo Data for Improving Medium Sensitivity." ResearchGate. 4.[6] "Process Validation of Sitagliptin Film Coated Tablets 100 mg." Journal of Chemical and Health Risks. 5.[7] "Comparative in-Vitro dissolution study of some sitagliptin generic tablets under biowaiver conditions by UV-Spectroscopy." Current Trends in Pharmacy and Pharmaceutical Chemistry. 6.[5] "MINUTES OF 293rd MEETING OF REGISTRATION BOARD HELD ON 6th, 7th & 8th JANUARY 2020." Drug Regulatory Authority of Pakistan. 7.[2] "US9388113B2 - Salts of sitagliptin, process from the preparation and pharmaceutical composition therefore." Google Patents. 8.[3] "US8329696B2 - Solid state forms of sitagliptin salts." Google Patents. 9.[8] "Dissolution Method Troubleshooting." Dissolution Technologies.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Sitagliptin Maleate Adduct

Comprehensive Safety and PPE Guide for Handling Sitagliptin Maleate Adduct Introduction Sitagliptin Maleate Adduct (frequently utilized in analytical laboratories as a pharmaceutical reference standard or impurity marker...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and PPE Guide for Handling Sitagliptin Maleate Adduct

Introduction Sitagliptin Maleate Adduct (frequently utilized in analytical laboratories as a pharmaceutical reference standard or impurity marker, such as Sitagliptin FP Impurity A) is a derivative of sitagliptin, a highly potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes[][2]. In laboratory and pharmaceutical manufacturing environments, handling this adduct requires rigorous, uncompromising safety protocols. Because sitagliptin compounds can cause localized irritation and systemic pharmacological effects upon accidental exposure, selecting and utilizing the correct Personal Protective Equipment (PPE) is not merely a regulatory formality—it is a critical operational safeguard[2][3].

Hazard Profile and Physicochemical Data

To design an effective PPE strategy, researchers must first understand the physicochemical risks. Sitagliptin Maleate Adduct presents as a solid powder that can form explosive dust-air mixtures under certain conditions and is highly soluble in penetrating organic solvents like DMSO and Methanol[][4].

Table 1: Quantitative Hazard and Physicochemical Profile of Sitagliptin Maleate Adduct

ParameterValue / DescriptionCausality / Operational Implication
Molecular Weight 552.39 g/mol [5]Fine particulate nature significantly increases aerosolization risk during weighing and transfer.
GHS Hazard Codes H302, H315, H319, H335[3][5]Harmful if swallowed; causes skin, serious eye, and respiratory irritation. Dictates full-body coverage.
Solubility DMSO, Methanol[]Spills in solution penetrate the skin rapidly; requires highly solvent-resistant gloves (e.g., Nitrile/Butyl).
Dust Deflagration Potential explosive mixture[4]Requires grounding of equipment, anti-static spatulas, and flame-resistant PPE components.

Mechanistic Context: Why Strict PPE is Required

The causality behind our PPE choices is deeply rooted in the molecule's mechanism of action. Accidental inhalation or ingestion of sitagliptin dust systemically inhibits the DPP-4 enzyme, preventing the natural degradation of Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP)[2]. This stimulates glucose-dependent insulin secretion. For a healthy researcher, this unintended systemic absorption can trigger hypoglycemic episodes, compounded by the direct mechanical and chemical irritation of the respiratory mucous membranes (H335)[2][3].

G A Accidental Exposure (Inhalation/Dermal) B Systemic Absorption of Sitagliptin Adduct A->B C DPP-4 Enzyme Inhibition B->C D Elevated GLP-1 & GIP Levels C->D E Hypoglycemia Risk & Irritation (H315/H319) D->E

Pathway of accidental Sitagliptin exposure highlighting the necessity of strict PPE compliance.

Core PPE Requirements and Specifications

Based on the hazard profile, the following PPE matrix is mandatory for handling Sitagliptin Maleate Adduct in either powder or solution form[3][6].

  • Respiratory Protection:

    • Specification: NIOSH-approved N95, P100 particulate respirator, or a full-face airline respirator conforming to EN 149[7].

    • Causality: Weighing dry powders generates invisible micro-aerosols. A P100 filter blocks 99.97% of airborne particles, preventing H335 respiratory irritation and subsequent systemic absorption[3].

  • Hand/Dermal Protection:

    • Specification: Double-gloving with chemically compatible Nitrile gloves (minimum 0.11 mm thickness, complying with EU Directive 89/686/EEC and EN 374)[6].

    • Causality: Sitagliptin Maleate Adduct is frequently dissolved in DMSO for in vitro assays[]. DMSO is a potent penetration enhancer that carries dissolved solutes directly through the dermal barrier. Nitrile offers excellent resistance to both the active powder and the solvent[8].

  • Eye and Face Protection:

    • Specification: Tightly fitting safety goggles with side shields (EN 166 or NIOSH approved)[6].

    • Causality: The adduct causes serious eye irritation (H319)[3]. Standard safety glasses leave top and bottom gaps; tight-fitting goggles prevent fine dust ingress during aerosolizing events.

  • Body Protection:

    • Specification: Fire/flame-resistant, impervious laboratory coat with closed cuffs[6].

    • Causality: Mitigates the risk of explosive dust-air mixture ignition and prevents powder accumulation on personal clothing, which could lead to secondary exposure outside the lab[4][6].

Self-Validating Operational Protocols

Protocol 1: PPE Donning and Handling Workflow This protocol ensures that the operator is fully protected before interacting with the chemical, utilizing built-in validation checks.

  • Inspect PPE: Visually check nitrile gloves for micro-tears and ensure the respirator straps maintain elasticity[6].

    • Validation Step: Inflate gloves slightly and roll from the cuff to check for air leaks. Discard immediately if pressure drops.

  • Donning Sequence: Put on the flame-resistant lab coat, followed by the respirator, safety goggles, and finally, double nitrile gloves. Pull the outer glove over the cuff of the lab coat to eliminate exposed skin at the wrist.

    • Validation Step: Perform a user seal check on the respirator. Inhale sharply (negative pressure) and exhale forcefully (positive pressure). The mask should collapse slightly and not leak air around the edges. If a leak is detected, readjust the nosepiece and re-test.

  • Engineering Control Integration: Transfer the Sitagliptin Maleate Adduct vial into a certified Class II Biological Safety Cabinet (BSC) or a vented powder weighing enclosure[8].

    • Validation Step: Verify the inward airflow indicator (magnehelic gauge) on the hood before opening the vial.

  • Handling: Use anti-static spatulas to weigh the powder to prevent static discharge and dust deflagration[4].

Protocol 2: Spill Response and Decontamination In the event of a spill, immediate and structured action is required to prevent environmental release and personnel exposure[3][9].

SpillResponse S1 1. Isolate Spill Area (Evacuate non-essential personnel) S2 2. Verify PPE Integrity (Respirator, Double Gloves) S1->S2 S3 3. Containment (Absorb with inert material) S2->S3 S4 4. Decontamination (Scrub with alcohol/water) S3->S4 S5 5. Regulated Disposal (Incineration/Hazardous Waste) S4->S5

Step-by-step operational workflow for Sitagliptin Maleate Adduct spill containment and disposal.

  • Isolation: Evacuate non-essential personnel from the immediate area. Move out of the dangerous area and do not touch spilled material without verified PPE[3][6].

  • Containment (Solid Spill): Do not use compressed air or dry sweeping, as this creates explosive dust clouds[4]. Gently cover the spill with damp absorbent pads or vacuum/sweep up with an inert binding material (e.g., diatomite)[3][9].

  • Containment (Liquid Spill in Solvent): Surround the spill with universal chemical absorbents to prevent it from entering drains, waterways, or soil[3].

  • Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable hazardous waste container[3].

    • Validation Step: Inspect the cleared surface with a secondary dry wipe. If the wipe shows any residue or discoloration, repeat the cleaning process.

  • Decontamination: Scrub the surface with a solvent compatible with the adduct (e.g., a dilute alcohol solution) followed by soap and plenty of water[9].

Disposal and Environmental Logistics

Sitagliptin compounds are highly persistent and are classified as very toxic to aquatic life with long-lasting effects (H410)[9].

  • Solid Waste: All contaminated PPE, empty vials, and spill cleanup materials must be placed in a clearly labeled, tightly closed container[3].

  • Liquid Waste: Do not pour organic solutions containing the adduct down the sink[3]. Collect in dedicated halogenated or non-halogenated waste carboys (depending on the assay solvent used).

  • Final Destruction: Transfer excess and expired materials to a licensed hazardous material disposal company. The product must be destroyed via an incinerator equipped with an afterburner and scrubber[6].

References

  • Safety Data Sheet: Sitagliptin phosphate | AK Scientific, Inc. |

  • MATERIAL SAFETY DATA SHEETS SITAGLIPTIN HYDROCHLORIDE HYDRATE | Cleanchem Laboratories |

  • SAFETY DATA SHEET Sitagliptin Formulation | Merck & Co., Inc. |

  • Safety Data Sheet: Sitagliptin Phosphate Reference Standard | CymitQuimica |

  • Sitagliptin (Metformin,MK-0431) MSDS | DC Chemicals |

  • CAS 2088771-60-0 (Sitagliptin Fumarate Adduct) | BOC Sciences |

  • Report on the Deliberation Results (Teneligliptin/Sitagliptin Mechanism) | Pharmaceuticals and Medical Devices Agency (PMDA) |

  • MATERIAL SAFETY DATA SHEET: Sitagliptin Fumarate Adduct | Clearsynth Labs Ltd. |

  • Material Safety Data Sheet: N-Nitroso Sitagliptin FP Impurity A | Chemicea Pharmaceuticals |

Sources

© Copyright 2026 BenchChem. All Rights Reserved.